BAY-985
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(1R)-1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRJHVDNTDBTOZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BAY-985: A Technical Guide to its Mechanism of Action as a Dual TBK1/IKKε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-985 is a potent, selective, and orally active ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] These noncanonical members of the IκB kinase family are crucial players in inflammatory and innate immunity signaling pathways.[3][4] The primary mechanism of action of this compound involves the direct inhibition of TBK1 and IKKε kinase activity, which subsequently blocks the phosphorylation of the transcription factor IRF3 (interferon regulatory factor 3).[1][4][5] This interruption of the signaling cascade has been shown to result in antiproliferative effects in specific cancer cell lines.[4][6] Preclinical studies have demonstrated the in vitro and in vivo activity of this compound, although its antitumor efficacy in xenograft models was found to be weak.[1][4] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.
Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates.[1][2] The primary downstream effector of TBK1 and IKKε in the context of innate immune signaling is IRF3.[1][4] Upon activation of upstream pattern recognition receptors (e.g., cGAS, RIG-I), TBK1/IKKε are recruited and activated, leading to the phosphorylation of IRF3.[5] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes.
By inhibiting TBK1 and IKKε, this compound effectively blocks this signaling cascade at a critical juncture.[1][4][5] The inhibition of IRF3 phosphorylation is a key biomarker of this compound activity and has been demonstrated in cellular assays.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | Cell Line/Assay Conditions |
| TBK1 | 2 | Low ATP concentration |
| TBK1 | 30 | High ATP concentration |
| IKKε | 2 | - |
| pIRF3 (cellular) | 74 | MDA-MB-231 mIRF3 cells |
| FLT3 | 123 | Off-target kinase |
| RSK4 | 276 | Off-target kinase |
| DRAK1 | 311 | Off-target kinase |
| ULK1 | 7930 | Off-target kinase |
Data sourced from multiple references.[1][2][6][7]
Table 2: Antiproliferative Activity of this compound
| Cell Line | IC50 (nM) | Relevant Mutations |
| SK-MEL-2 | 900 | NRAS, TP53 mutated |
| ACHN | 7260 | CDKN2A mutated |
Data sourced from multiple references.[1][2][6][7]
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Model/Species |
| Dosing Regimen | 200 mg/kg, p.o. | Female NMRI nude mice with SK-MEL-2 xenografts |
| Treatment Duration | 111 days | Female NMRI nude mice with SK-MEL-2 xenografts |
| Tumor Growth Inhibition (T/C ratio) | 0.6 | Female NMRI nude mice with SK-MEL-2 xenografts |
| Clearance (CLb) | 4.0 L/h/kg | Male Sprague-Dawley rats |
| Volume of Distribution (Vss) | 2.9 L/kg | Male Sprague-Dawley rats |
| Terminal Half-life (t1/2) | 0.79 h | Male Sprague-Dawley rats |
| Oral Bioavailability | 11% | Male Sprague-Dawley rats |
Data sourced from multiple references.[1][2][5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.
Caption: Mechanism of action of this compound in the TBK1/IKKε signaling pathway.
Caption: General experimental workflow for the evaluation of this compound.
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of this compound.
TR-FRET-Based Kinase Activity Inhibition Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were employed to determine the in vitro inhibitory activity of this compound against TBK1, IKKε, and a panel of off-target kinases.
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The detection complex consists of a europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate. When the substrate is phosphorylated, the antibody and streptavidin-APC bind to it, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
General Protocol:
-
Recombinant human enzymes and biotinylated peptide substrates are used.[1]
-
This compound is serially diluted and incubated with the kinase and substrate in a buffer containing ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The detection reagents (europium-labeled antibody and streptavidin-APC) are added to stop the reaction and initiate the detection phase.
-
After an incubation period, the TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
pIRF3 Cell-Based Mechanistic Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.
-
Principle: This assay utilizes a cell line engineered to express a modified IRF3 (mIRF3), likely tagged for ease of detection. Upon stimulation that activates the TBK1/IKKε pathway, IRF3 is phosphorylated. The level of phosphorylated IRF3 (pIRF3) is then measured.
-
General Protocol:
-
MDA-MB-231 mIRF3 cells are seeded in microtiter plates.[1]
-
The cells are treated with various concentrations of this compound.
-
A stimulus is added to activate the TBK1/IKKε pathway (e.g., a STING agonist).
-
After an incubation period, the cells are lysed.
-
The amount of pIRF3 in the cell lysate is quantified, typically using an immunoassay format like ELISA or a TR-FRET-based method.
-
IC50 values are determined from the dose-response curve.
-
Cell Proliferation Assays
The antiproliferative effects of this compound were assessed in various cancer cell lines.
-
Principle: This assay measures the number of viable cells after a period of exposure to the compound.
-
General Protocol:
-
ACHN and SK-MEL-2 cells are plated in 384-well microtiter plates at densities of 300 and 800 cells/well, respectively.[6]
-
The following day, this compound is added to the cells at various concentrations.[6]
-
The cells are incubated for 96 hours.[6]
-
Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[6]
-
Luminescence is read on a microplate reader.[6]
-
IC50 values are calculated from the resulting dose-response curves.
-
In Vivo Human Melanoma Xenograft Model
The antitumor efficacy of this compound was evaluated in a mouse xenograft model.
-
Principle: This model involves the implantation of human cancer cells into immunocompromised mice to study the effect of a therapeutic agent on tumor growth in a living organism.
-
General Protocol:
-
Female NMRI nude mice are subcutaneously inoculated with SK-MEL-2 human melanoma cells.[1]
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a dose of 200 mg/kg.[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the vehicle control group, often expressed as a T/C (treatment/control) ratio.[1]
-
Conclusion
This compound is a well-characterized dual inhibitor of TBK1 and IKKε with potent in vitro activity. Its mechanism of action, centered on the inhibition of IRF3 phosphorylation, is clearly defined. While this compound has demonstrated antiproliferative effects in certain cancer cell lines, its in vivo antitumor efficacy in the SK-MEL-2 xenograft model was modest.[1][4] The comprehensive dataset presented in this guide provides a solid foundation for further research and development efforts involving the therapeutic targeting of the TBK1/IKKε signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BAY-985: A Potent and Selective TBK1/IKKε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2] These non-canonical IκB kinases are key regulators of innate immunity, inflammation, and other cellular processes.[3][4] Dysregulation of the TBK1/IKKε signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the TBK1/IKKε signaling axis.
Mechanism of Action
This compound is a benzimidazole derivative that acts as a potent, ATP-competitive inhibitor of both TBK1 and IKKε.[1][2] By binding to the ATP pocket of these kinases, this compound effectively blocks their catalytic activity, thereby inhibiting the phosphorylation of downstream substrates. A key downstream effector of TBK1/IKKε is the interferon regulatory factor 3 (IRF3).[1][3] Phosphorylation of IRF3 is a critical step in the activation of type I interferon signaling, a central component of the innate immune response.[5] this compound has been shown to potently inhibit the cellular phosphorylation of IRF3.[1]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various biochemical and cellular assays.
Kinase Inhibition Profile
This compound demonstrates high potency and selectivity for TBK1 and IKKε. Its inhibitory activity against a panel of kinases is summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Conditions |
| TBK1 | 2 | Low ATP |
| TBK1 | 30 | High ATP |
| IKKε | 2 | - |
| FLT3 | 123 | - |
| RSK4 | 276 | - |
| DRAK1 | 311 | - |
| ULK1 | 7930 | - |
| Data compiled from MedchemExpress and Selleck Chemicals product pages.[1][2] |
Cellular Activity
This compound exhibits cellular activity by inhibiting the phosphorylation of IRF3 and displays antiproliferative effects in specific cancer cell lines.
| Cell Line | Assay | IC50 (nM) |
| MDA-MB-231 | pIRF3 Phosphorylation | 74 |
| SK-MEL-2 | Antiproliferation | 900 |
| ACHN | Antiproliferation | 7260 |
| Data compiled from MedchemExpress and Lefranc J, et al. (2020).[1][6] |
In Vivo Pharmacology
The in vivo properties of this compound have been evaluated in rodent models.
Pharmacokinetics in Rats
Pharmacokinetic studies in male rats revealed that this compound has a high clearance and a short terminal half-life.
| Parameter | Value | Unit |
| Clearance (CLb) | 4.0 | L/h/kg |
| Volume of Distribution (Vss) | 2.9 | L/kg |
| Terminal Half-life (t1/2) | 0.79 | h |
| Oral Bioavailability | 11 | % |
| Data from Lefranc J, et al. (2020).[6] |
Efficacy in a Mouse Xenograft Model
The antitumor efficacy of this compound was assessed in a human melanoma xenograft model using SK-MEL-2 cells in female NMRI nude mice.
| Dosing | Duration | Outcome |
| 200 mg/kg, p.o., b.i.d. | 111 days | Weak antitumor efficacy (T/C ratio of 0.6) |
| Data from MedchemExpress and Lefranc J, et al. (2020).[1][6] The treatment was reported to be well-tolerated with less than 10% body weight loss.[1][6] |
Experimental Protocols
TR-FRET Kinase Assay for TBK1 and IKKε
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of TBK1 and IKKε kinase activity.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-KKLNRTLSFAEPG)
-
ATP
-
Assay Buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 1 mM EDTA, 0.001% (w/v) BSA, 0.01% (v/v) Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
This compound or other test compounds
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Add 2 µL of the test compound solution in DMSO to the assay plate.
-
Add 2 µL of a solution of the respective kinase (TBK1 or IKKε) in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated peptide substrate in assay buffer. Final concentrations are typically around the Km for ATP and the substrate concentration is optimized for the assay window.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in a TR-FRET dilution buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine IC50 values from the dose-response curves.
Cellular pIRF3 Phosphorylation Assay
This protocol describes a method to measure the inhibition of IRF3 phosphorylation in a cellular context.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulant (e.g., poly(I:C) or LPS)
-
This compound or other test compounds
-
Lysis buffer
-
Primary antibody against phospho-IRF3 (Ser396)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader)
-
96-well cell culture plates
Procedure:
-
Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 10 µg/mL LPS) for a defined period (e.g., 6 hours) to induce IRF3 phosphorylation.
-
Wash the cells with PBS and lyse them.
-
Perform an immunoassay (e.g., ELISA or In-Cell Western) to detect the levels of phosphorylated IRF3 using a specific primary antibody.
-
Add the appropriate secondary antibody and detection reagent.
-
Quantify the signal using a plate reader.
-
Normalize the phospho-IRF3 signal to total protein concentration or a housekeeping protein.
-
Calculate IC50 values from the dose-response curves.
In Vivo SK-MEL-2 Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Animal Model:
-
Female NMRI nude mice
Cell Line:
-
SK-MEL-2 human melanoma cells
Procedure:
-
Subcutaneously implant SK-MEL-2 cells (e.g., 5 x 10^6 cells in a mixture with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Prepare the dosing solution of this compound. A formulation for oral administration could involve suspending the compound in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water.
-
Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 200 mg/kg, twice daily).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if required.
-
Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).
Signaling Pathways and Experimental Workflows
TBK1/IKKε Signaling Pathway
Caption: Simplified TBK1/IKKε signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Inhibition
Caption: General experimental workflow for the TR-FRET based in vitro kinase inhibition assay.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε. Its high potency and selectivity make it a suitable tool for in vitro and in vivo studies aimed at understanding the roles of these kinases in health and disease. While it has demonstrated antiproliferative effects in certain cancer cell lines, its modest in vivo antitumor efficacy in the SK-MEL-2 xenograft model suggests that further optimization may be necessary for therapeutic applications in oncology. Nevertheless, the detailed pharmacological and methodological information provided in this guide will aid researchers in designing and interpreting experiments utilizing this compound to explore the therapeutic potential of targeting the TBK1/IKKε signaling pathway in various disease contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.cas.org [web.cas.org]
BAY-985 discovery and development
An In-depth Technical Guide to the Discovery and Development of BAY-985
Introduction
This compound is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2] These serine/threonine kinases are noncanonical members of the inhibitor of nuclear factor κB (IκB) kinase family and play crucial roles in innate immunity and inflammatory signaling pathways.[3][4] The discovery of this compound originated from investigations into a family of benzimidazole compounds, identifying it as a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε.[1][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of both TBK1 and IKKε.[5][6] This action directly blocks the catalytic activity of these enzymes. The primary downstream consequence of TBK1/IKKε inhibition by this compound is the suppression of the phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][3][5] Phosphorylated IRF3 typically dimerizes and translocates to the nucleus to induce the expression of type I interferons and other immune-stimulatory genes. By preventing IRF3 phosphorylation, this compound effectively dampens this key inflammatory signaling cascade.[5]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Condition | IC50 (nM) | Reference |
| TBK1 | Low ATP | 2 | [1][7] |
| High ATP | 30 | [1][7] | |
| IKKε | - | 2 | [2][7] |
| pIRF3 | Cellular Mechanistic | 74 | [1][2][7] |
| FLT3 | Off-Target Kinase | 123 | [2] |
| RSK4 | Off-Target Kinase | 276 | [2] |
| DRAK1 | Off-Target Kinase | 311 | [2] |
| ULK1 | Off-Target Kinase | 7930 | [2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Relevant Mutations | IC50 (nM) | Reference |
| SK-MEL-2 | NRAS, TP53 | 900 | [2][7] |
| ACHN | CDKN2A | 7260 | [2] |
Table 3: Pharmacokinetic Properties of this compound in Male Rats
| Parameter | Value | Unit | Reference |
| Clearance (CLb) | 4.0 | L/h/kg | [2][5] |
| Volume of Distribution (Vss) | 2.9 | L/kg | [2][5] |
| Terminal Half-life (t1/2) | 0.79 | h | [2][5] |
| Oral Bioavailability | 11 | % | [5] |
Table 4: In Vivo Efficacy of this compound in SK-MEL-2 Xenograft Model
| Parameter | Description | Reference |
| Animal Model | Female NMRI nude mice with SK-MEL-2 human melanoma xenografts | [2][5] |
| Dosing Regimen | 200 mg/kg, orally (p.o.), twice daily (b.i.d.) for 111 days | [2][8] |
| Antitumor Efficacy | Weak; Tumor/Control (T/C) tumor weight ratio of 0.6 | [2][5] |
| Tolerability | Well tolerated; Maximum body weight loss of less than 10% | [2] |
Experimental Protocols
TBK1/IKKε TR-FRET Kinase Assays
This protocol outlines the time-resolved fluorescence resonance energy transfer (TR-FRET) based assays used to determine the inhibitory activity of this compound on TBK1.
-
Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. Detection is achieved using a europium-chelate-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin. Phosphorylation brings the donor (europium) and acceptor (allophycocyanin) into proximity, generating a FRET signal.
-
Procedure:
-
A solution of the test compound (e.g., this compound) in 50% DMSO is dispensed into a 384-well microtiter plate.
-
2 µL of recombinant human TBK1 enzyme in assay buffer (50 mM HEPES pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 0.05% w/v BSA, 0.01% v/v Nonidet P40) is added.[9]
-
The mixture is pre-incubated for 15 minutes at 22 °C to allow for compound binding to the enzyme.[9]
-
The kinase reaction is initiated by adding 3 µL of a solution containing ATP and a suitable biotinylated-peptide substrate.[9]
-
The reaction mixture is incubated for 30 minutes at 22 °C.[9]
-
The reaction is stopped by adding EDTA solution.
-
TR-FRET detection reagents are added, and the plate is incubated for 1 hour.
-
The fluorescence signal is read on a suitable plate reader. IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (CellTiter-Glo®)
This protocol details the method used to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Procedure:
-
Cells (e.g., ACHN or SK-MEL-2) are seeded into white 384-well microtiter plates at a density of 300 (ACHN) or 800 (SK-MEL-2) cells per well in 50 µL of medium.[7]
-
The following day, this compound is added to the cells using a digital dispenser.[7]
-
Plates are incubated for 96 hours.[7]
-
Cell viability is determined by adding CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells.[7]
-
Luminescence is measured using a plate reader.[7]
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
SK-MEL-2 Human Melanoma Xenograft Model
This protocol describes the in vivo study to evaluate the antitumor efficacy of this compound.
-
Procedure:
-
Female NMRI nude mice are subcutaneously inoculated with SK-MEL-2 human melanoma cells.
-
When tumors reach a predetermined size, animals are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a dose of 200 mg/kg, twice daily.[2][8]
-
Treatment continues for a specified duration (e.g., 111 days).[8]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Efficacy is reported as the T/C (Treated/Control) ratio of tumor weights. Tolerability is assessed by monitoring body weight changes.[2]
-
Mandatory Visualizations
Summary and Current Status
The discovery of this compound identified a highly potent and selective dual inhibitor of TBK1 and IKKε.[1] It effectively inhibits the phosphorylation of IRF3 in cellular assays and demonstrates anti-proliferative activity against specific cancer cell lines, such as the SK-MEL-2 melanoma line.[1][7] However, its development as a therapeutic agent was hampered by poor pharmacokinetic properties in rats, including high clearance and low oral bioavailability, and it subsequently showed only weak antitumor activity in a human melanoma xenograft model despite being well tolerated.[2][5] Consequently, this compound has been positioned not as a clinical candidate, but as a valuable, high-quality chemical probe. It has been made available to the scientific community through organizations like the Structural Genomics Consortium (SGC) to facilitate further research into the complex biology of TBK1 and IKKε signaling.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
BAY-985: A Potent and Selective Modulator of the Interferon Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[1][2]. These noncanonical IκB kinases are pivotal in the innate immune response, particularly in the signaling cascade that leads to the production of type I interferons (IFNs)[1]. By targeting TBK1 and IKKε, this compound effectively blocks the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical transcription factor for IFN-β gene expression[1][2][3]. This targeted mechanism of action makes this compound a valuable chemical probe for studying the intricacies of the interferon signaling pathway and a potential therapeutic agent for IFN-driven autoimmune and inflammatory diseases. This guide provides a comprehensive overview of this compound's role in interferon signaling, including its mechanism of action, quantitative efficacy, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of TBK1/IKKε-mediated IRF3 Activation
The canonical pathway for type I interferon production upon pathogen recognition involves the activation of upstream sensors, which in turn recruit and activate the kinase complex containing TBK1 and IKKε. These kinases then phosphorylate IRF3 at specific serine residues in its C-terminal regulatory domain[4][5]. This phosphorylation event induces a conformational change in IRF3, leading to its dimerization and subsequent translocation from the cytoplasm to the nucleus[4][6]. Once in the nucleus, the IRF3 dimer, along with other transcription factors like NF-κB and AP-1, binds to the promoter region of the IFN-β gene, initiating its transcription[6].
This compound exerts its inhibitory effect by directly competing with ATP for the binding site on TBK1 and IKKε[2][7]. This competitive inhibition prevents the autophosphorylation and activation of the kinases, thereby blocking the downstream phosphorylation of IRF3[1]. As a consequence, IRF3 remains in its inactive, monomeric state in the cytoplasm, and the transcription of type I interferons is suppressed[1][3].
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following table summarizes the key potency metrics.
| Target/Process | Assay Type | IC50 Value | Cell Line/System | Reference |
| TBK1 | TR-FRET-based kinase activity (low ATP) | 2 nM | Recombinant human enzyme | [2][8] |
| TBK1 | TR-FRET-based kinase activity (high ATP) | 30 nM | Recombinant human enzyme | [2][3] |
| IKKε | TR-FRET-based kinase activity | 2 nM | Recombinant human enzyme | [2] |
| IRF3 Phosphorylation | pIRF3 cell-based mechanistic assay | 74 nM | MDA-MB231 mIRF3 cells | [2][3] |
| Cell Proliferation (SK-MEL-2) | Cell-based assay | 900 nM | SK-MEL-2 (melanoma) | [2][3] |
| Cell Proliferation (ACHN) | Cell-based assay | 7260 nM | ACHN (renal cell carcinoma) | [2][3] |
Signaling Pathway Diagrams
The following diagrams illustrate the interferon signaling pathway and the specific point of intervention by this compound.
Caption: Interferon signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against TBK1 and IKKε.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
This compound serially diluted in DMSO
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant kinase and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled anti-phospho-substrate antibody and SA-APC in a TR-FRET stop buffer.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.
Cellular IRF3 Phosphorylation Assay
This protocol outlines a method to measure the inhibitory effect of this compound on IRF3 phosphorylation in a cellular context.
Materials:
-
MDA-MB231 cells engineered to express a reporter construct linked to IRF3 activity (mIRF3)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., poly(I:C) or other PAMPs)
-
Lysis buffer
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Densitometry software
Procedure:
-
Seed MDA-MB231 mIRF3 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 18 hours.
-
Stimulate the cells with a PAMP, such as poly(I:C), for 1-2 hours to induce IRF3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IRF3 and total IRF3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities using densitometry software. Normalize the phospho-IRF3 signal to the total IRF3 signal.
-
Plot the normalized phospho-IRF3 levels against the this compound concentration to determine the cellular IC50.
Conclusion
This compound is a well-characterized and highly selective inhibitor of TBK1 and IKKε, key kinases in the interferon signaling pathway. Its ability to potently block the phosphorylation of IRF3 makes it an indispensable tool for dissecting the molecular mechanisms of innate immunity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of interferon signaling and its role in health and disease.
References
- 1. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Small GTPases That Phosphorylate IRF3 through TBK1 Activation Using an Active Mutant Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
The Impact of BAY-985 on IRF3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). A key consequence of this inhibition is the suppression of Interferon Regulatory Factor 3 (IRF3) phosphorylation, a critical step in the innate immune response. This document outlines the core mechanism of action, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action: Inhibition of the cGAS-STING Pathway
This compound exerts its effects by targeting the cGAS-STING signaling pathway, a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2]
Upon binding to cytosolic dsDNA, cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP then binds to the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum (ER).[1][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][2]
In the Golgi, STING recruits and activates the serine/threonine kinase TBK1 and its homolog IKKε.[1][3] These kinases then phosphorylate IRF3.[4] Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.[4]
This compound, as a potent ATP-competitive inhibitor of TBK1 and IKKε, directly blocks the phosphorylation of IRF3, thereby preventing its activation and the subsequent downstream inflammatory response.[5]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Target | Assay Condition | IC50 (nM) | Reference(s) |
| TBK1 | Low ATP | 2 | [5][6] |
| High ATP | 30 | [5][6] | |
| IKKε | Cell-free | 2 | [6] |
| pIRF3 | Cell-based mechanistic assay | 74 | [5][6] |
| FLT3 | TR-FRET-based kinase assay | 123 | [5][7] |
| RSK4 | TR-FRET-based kinase assay | 276 | [5][7] |
| DRAK1 | TR-FRET-based kinase assay | 311 | [5][7] |
| ULK1 | TR-FRET-based kinase assay | 7930 | [5][7] |
Table 1: Inhibitory Potency of this compound against Target Kinases and IRF3 Phosphorylation. IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity.
| Cell Line | Genetic Background | IC50 (nM) | Reference(s) |
| SK-MEL-2 | NRAS and TP53 mutated (Melanoma) | 900 | [5][6] |
| ACHN | CDKN2A mutated (Renal Cell Adenocarcinoma) | 7260 | [5][7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action in the cGAS-STING pathway.
Experimental Protocols
In Vitro TBK1/IKKε Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of TBK1 and IKKε.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (concentration at or near the Km for the respective enzyme)
-
Substrate peptide (e.g., a fluorescently labeled peptide containing the optimal phosphorylation motif for TBK1/IKKε)
-
This compound (serially diluted in DMSO)
-
384-well assay plates
-
Plate reader capable of detecting the fluorescent signal
Procedure:
-
Prepare a solution of recombinant TBK1 or IKKε in kinase buffer.
-
Add the kinase solution to the wells of a 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for an in vitro TBK1/IKKε kinase assay.
Cellular IRF3 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit IRF3 phosphorylation in a cellular context.
Materials:
-
Human cell line (e.g., THP-1 monocytes or HEK293T cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., poly(I:C), 2'3'-cGAMP, or Sendai virus)
-
This compound (serially diluted in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (e.g., Ser396), anti-total-IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the chosen agent for a specific duration (e.g., 4-6 hours) to induce IRF3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with anti-total-IRF3 and loading control antibodies to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of this compound on IRF3 phosphorylation.
IRF3-Dependent Reporter Gene Assay (Luciferase Assay)
This assay measures the transcriptional activity of IRF3 as a downstream readout of its phosphorylation and nuclear translocation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Luciferase reporter plasmid containing an IRF3-responsive promoter (e.g., IFN-β promoter or multimerized ISRE elements) driving firefly luciferase expression
-
Control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)
-
Transfection reagent
-
Stimulating agent (e.g., poly(I:C) or Sendai virus)
-
This compound (serially diluted in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the transfected cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agent for a defined period (e.g., 16-24 hours).
-
Lyse the cells according to the dual-luciferase assay kit instructions.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample.
-
Determine the effect of this compound on IRF3-dependent transcription.
Caption: Workflow for an IRF3-dependent luciferase reporter assay.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε | PLOS One [journals.plos.org]
BAY-985 in Innate Immunity Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-985 is a potent, selective, and orally bioavailable dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These two non-canonical IκB kinases are central nodes in innate immune signaling, playing a critical role in the host defense against viral and bacterial infections. TBK1 and IKKε are key downstream effectors of various pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and the cGAS-STING pathway, which senses cytosolic DNA.[3] Upon activation, TBK1 and IKKε phosphorylate and activate transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[4] This guide provides an in-depth technical overview of this compound, its mechanism of action in innate immunity pathways, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of TBK1 and IKKε, preventing their catalytic activity.[5] By inhibiting these kinases, this compound effectively blocks the phosphorylation and subsequent activation of their downstream substrates, including IRF3.[3][6] This disruption of the signaling cascade ultimately leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines that are hallmarks of the innate immune response.
The primary role of this compound in innate immunity is centered on its ability to modulate signaling downstream of two major PRR pathways:
-
The cGAS-STING Pathway: This pathway is crucial for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon dsDNA binding, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates STING. Activated STING recruits and activates TBK1, which in turn phosphorylates IRF3. This compound directly inhibits TBK1 in this pathway, thereby blocking IRF3 activation and the subsequent IFN-I response.[7][8]
-
The Toll-Like Receptor (TLR) Pathway: Certain TLRs, such as TLR3 and TLR4, also utilize TBK1 and IKKε to mediate their signaling. For instance, upon recognition of lipopolysaccharide (LPS), TLR4 can signal through a TRIF-dependent pathway that involves the activation of TBK1/IKKε and subsequent phosphorylation of IRF3.[9][10] this compound can therefore also attenuate the inflammatory response triggered by the activation of these TLRs.
The following diagrams illustrate the points of intervention of this compound in these key innate immunity signaling pathways.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Conditions | Reference(s) |
| TBK1 | 2 | Low ATP | [1][2] |
| TBK1 | 30 | High ATP | [2] |
| IKKε | 2 | Not specified | [1][2] |
Table 2: Off-Target Kinase Inhibition
| Off-Target Kinase | IC50 (nM) | Reference(s) |
| FLT3 | 123 | [1][6] |
| RSK4 | 276 | [6] |
| DRAK1 (STK17A) | 311 | [6] |
| ULK1 | 7930 | [6] |
| MAP2K5 | 847 | [11] |
| MAP3K19 | 9.6 (Kd) | [11] |
Table 3: Cellular Activity
| Assay | Cell Line | IC50 (nM) | Reference(s) |
| IRF3 Phosphorylation | MDA-MB-231 | 74 | [2][6] |
| Anti-proliferative | SK-MEL-2 | 900 | [1][2] |
| Anti-proliferative | ACHN | 7260 | [1][6] |
Table 4: In Vivo Pharmacokinetics in Rat
| Parameter | Value | Unit | Reference(s) |
| Clearance (CLb) | 4.0 | L/h/kg | [5] |
| Volume of distribution (Vss) | 2.9 | L/kg | [5] |
| Terminal half-life (t1/2) | 0.79 | h | [5] |
| Oral Bioavailability | 11 | % | [5] |
Experimental Protocols
TBK1/IKKε Kinase Activity Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the kinase activity of TBK1 and IKKε and assessing the inhibitory potential of compounds like this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS-STING signaling pathway in gastrointestinal inflammatory disease and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-985 for Cancer Cell Line Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), for use in cancer cell line screening. It includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction to this compound
This compound is an ATP-competitive inhibitor of the non-canonical IκB kinases TBK1 and IKKε, which play crucial roles in innate immunity and inflammatory signaling pathways.[1] Dysregulation of these kinases has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[2][3] this compound serves as a valuable chemical probe to investigate the therapeutic potential of targeting TBK1/IKKε in oncology research.
Quantitative Data Presentation
The following tables summarize the in vitro potency and anti-proliferative activity of this compound and other relevant TBK1/IKKε inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) | Assay Condition |
| TBK1 | 2 | Low ATP |
| TBK1 | 30 | High ATP |
| IKKε | 2 | Not Specified |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-MEL-2 | Melanoma | 900 |
| ACHN | Renal Cell Carcinoma | 7260 |
Table 3: Cellular Mechanistic Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| pIRF3 (Ser396) Inhibition | MDA-MB-231 | 74 |
Table 4: Comparative Anti-proliferative Activity of TBK1/IKKε Inhibitors Across Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Compound A | SCC-9 | Head and Neck | ~1.0 |
| SCC-25 | Head and Neck | ~1.5 | |
| MDA-MB-231 | Breast | ~2.0 | |
| PC-3 | Prostate | ~2.5 | |
| Compound B | SCC-9 | Head and Neck | ~0.8 |
| SCC-25 | Head and Neck | ~1.2 | |
| MDA-MB-231 | Breast | ~1.8 | |
| PC-3 | Prostate | ~2.2 | |
| BX-795 | Multiple | Various | Broad Range |
Note: Data for Compound A and B are derived from studies on dual TBK1/IKKε inhibitors and are intended to provide a broader context for researchers.[4][5] BX-795 is a well-known, albeit not entirely specific, TBK1/IKKε inhibitor.
Signaling Pathway
This compound inhibits TBK1 and IKKε, which are key kinases downstream of various pattern recognition receptors (PRRs) and cytokine receptors. A primary consequence of this inhibition is the suppression of Interferon Regulatory Factor 3 (IRF3) phosphorylation at Serine 396.[6] This phosphorylation is a critical step in the activation of IRF3, which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other immunomodulatory genes.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of this compound in cancer cell lines.
In Vitro Kinase Assay for TBK1/IKKε Inhibition
This protocol outlines a method to determine the IC50 value of this compound against recombinant TBK1 or IKKε.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., a synthetic peptide corresponding to the phosphorylation site of IRF3)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper and ³²P-ATP for radiometric assay
-
Microplate reader (luminescence or scintillation counter)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.
-
In a 384-well plate, add this compound dilutions. Include controls for no inhibitor (DMSO vehicle) and no enzyme (background).
-
Prepare a master mix containing the recombinant kinase and the substrate in Kinase Assay Buffer.
-
Add the kinase/substrate master mix to the wells containing this compound.
-
Initiate the kinase reaction by adding ATP to each well.[8]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of viable cells for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-IRF3 (Ser396)
This protocol details the detection of phosphorylated IRF3 in cell lysates following treatment with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Stimulating agent (e.g., LPS, poly(I:C)) if necessary to induce IRF3 phosphorylation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)[6][7]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agent to induce IRF3 phosphorylation, if necessary.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.[6]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading and to assess total IRF3 levels, the membrane can be stripped and re-probed with antibodies against total IRF3 and a loading control.
-
Perform densitometric analysis to quantify the levels of phosphorylated IRF3 relative to total IRF3 and the loading control.
Conclusion
This compound is a valuable tool for investigating the role of the TBK1/IKKε signaling axis in cancer. This guide provides the necessary quantitative data and detailed experimental protocols to enable researchers to effectively screen and characterize the effects of this compound on various cancer cell lines. The provided workflows and signaling pathway diagrams offer a clear visual representation to aid in experimental design and data interpretation.
References
- 1. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective TBK1/IKKi dual inhibitors with anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-IRF-3 (Ser396) (4D4G) Rabbit Monoclonal Antibody (#4947) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Profile of BAY-985, a Selective TBK1/IKKε Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-985 is a potent, selective, and orally active ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] These noncanonical members of the IκB kinase family are crucial regulators in inflammatory and innate immunity signaling pathways.[3][4] Preclinical investigations have characterized this compound as a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε. This document provides a comprehensive overview of the publicly available preclinical data for this compound, including its mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profile, presented for an audience of drug development professionals.
Mechanism of Action
This compound exerts its biological effect by competitively binding to the ATP pocket of TBK1 and IKKε, thereby inhibiting their kinase activity.[1] A primary downstream consequence of this inhibition is the blockage of the cellular phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon response.[1][3][4][5] The dysregulation of the TBK1/IKKε signaling axis has been implicated in various pathophysiological conditions, including cancer, making its targeted inhibition a subject of therapeutic interest.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Kinase and Cellular Potency of this compound
| Target/Assay | Condition | IC₅₀ (nM) | Source(s) |
|---|---|---|---|
| TBK1 | Low ATP (Cell-free) | 2 | [2][5][6] |
| High ATP (Cell-free) | 30 | [2][6] | |
| IKKε | Cell-free | 2 | [2][5][6] |
| pIRF3 | Cellular Mechanistic Assay | 74 |[1][2][5][6] |
Table 2: In Vitro Selectivity and Anti-proliferative Activity of this compound
| Target/Cell Line | Description | IC₅₀ (nM) | Source(s) |
|---|---|---|---|
| Off-Target Kinases | |||
| FLT3 | Kinase Assay | 123 | [1][2][5] |
| RSK4 | Kinase Assay | 276 | [1][2][5] |
| DRAK1 | Kinase Assay | 311 | [1][2][5] |
| ULK1 | Kinase Assay | 7930 | [1][2] |
| Anti-Proliferative | |||
| SK-MEL-2 | Melanoma (NRAS, TP53 mut) | 900 | [1][2][5][6] |
| ACHN | Renal (CDKN2A mut) | 7260 |[1][2] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Source(s) |
|---|---|---|---|
| Clearance (CLb) | 4.0 | L/h/kg | [2][4] |
| Volume of Distribution (Vss) | 2.9 | L/kg | [2][4] |
| Terminal Half-life (t₁/₂) | 0.79 | h | [2][4] |
| Oral Bioavailability | 11 | % |[4] |
Table 4: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Female NMRI nude mice bearing SK-MEL-2 human melanoma xenografts |
|---|---|
| Dosing Regimen | 200 mg/kg, orally (p.o.), twice daily (b.i.d.) for 111 days[1][2] |
| Antitumor Efficacy | Weak; Treatment/Control (T/C) tumor weight ratio of 0.6[1][2][3] |
| Tolerability | Well tolerated; Maximum body weight loss of less than 10%[1][2] |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and the preclinical evaluation workflow are provided below.
Caption: TBK1/IKKε signaling pathway and the inhibitory mechanism of this compound.
Caption: Preclinical experimental workflow for the characterization of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase activity inhibition assays were utilized.[1] These assays employed recombinant human enzymes and suitable biotinylated-peptides as substrates to determine the IC₅₀ values of this compound against a panel of kinases, including TBK1, IKKε, FLT3, RSK4, DRAK1, and ULK1.[1]
Cellular pIRF3 Mechanistic Assay
The ability of this compound to inhibit the TBK1/IKKε pathway in a cellular context was assessed by measuring the phosphorylation of interferon regulatory factor 3 (IRF3).[1][5] The assay was performed in MDA-MB-231 human breast cancer cells engineered to express mouse IRF3 (mIRF3).[1][5] The concentration of this compound required to inhibit 50% of IRF3 phosphorylation was determined as the IC₅₀ value.[1]
Cell Proliferation Assay
The anti-proliferative effects of this compound were evaluated in ACHN (renal) and SK-MEL-2 (melanoma) cancer cell lines.[6]
-
Plating: Cells were seeded in 384-well microtiter plates at densities of 300 (ACHN) or 800 (SK-MEL-2) cells per well in 50 µL of medium.[6]
-
Treatment: The following day, this compound was added to the cells.[6]
-
Incubation: Cells were incubated for 96 hours.[6]
-
Readout: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, with luminescence measured on a VICTOR plate reader.[6]
In Vivo Xenograft Study
-
Model: Female NMRI nude mice were subcutaneously implanted with SK-MEL-2 human melanoma cells.[1][2]
-
Treatment: Once tumors were established, mice were treated with this compound at a dose of 200 mg/kg.[1][2][5]
-
Administration: The compound was administered orally (p.o.), twice daily (b.i.d.), for a duration of 111 days.[1][2]
-
Endpoints: The primary efficacy endpoint was the ratio of the final tumor weight in the treated group versus the control group (T/C ratio). Animal body weight was monitored as a measure of tolerability.[1][2]
Conclusion
This compound is a well-characterized, potent, and highly selective dual inhibitor of TBK1 and IKKε. It demonstrates clear on-target activity in cellular mechanistic assays, inhibiting IRF3 phosphorylation and showing anti-proliferative effects in specific cancer cell lines like SK-MEL-2.[1][5] However, its preclinical profile is marked by poor pharmacokinetic properties in rats, including high clearance and low oral bioavailability, which likely contributed to the weak antitumor efficacy observed in the SK-MEL-2 xenograft model despite its in vitro potency.[3][4] These findings underscore the utility of this compound as a chemical probe for studying TBK1/IKKε biology while highlighting the challenges in translating its in vitro activity into robust in vivo anti-cancer efficacy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
BAY-985: A Technical Whitepaper on its Anti-inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), noncanonical members of the inhibitor of nuclear factor κB (IκB) kinase family.[1][2] These kinases are pivotal in orchestrating cellular inflammatory responses. This document provides an in-depth technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. The primary anti-inflammatory effect of this compound stems from its inhibition of TBK1/IKKε, which subsequently blocks the phosphorylation of interferon regulatory factor 3 (IRF3), a key step in the type I interferon response.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory and autoimmune diseases. The serine/threonine kinases TBK1 and IKKε have emerged as critical nodes in the inflammatory signaling cascade, particularly in the innate immune response.[2] Their activation, downstream of various pattern recognition receptors (PRRs), triggers signaling pathways that lead to the production of pro-inflammatory cytokines and interferons. This compound was identified as a highly selective inhibitor of these kinases, offering a targeted approach to modulating inflammatory responses.[2] This whitepaper will explore the technical details of this compound's anti-inflammatory profile.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of both TBK1 and IKKε. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates. The primary downstream target relevant to the anti-inflammatory response is Interferon Regulatory Factor 3 (IRF3). Phosphorylation of IRF3 by TBK1/IKKε is a critical activation step that leads to its dimerization and translocation to the nucleus, where it induces the transcription of type I interferons (IFN-α/β) and other inflammatory genes. By inhibiting this initial phosphorylation event, this compound effectively blunts the subsequent inflammatory cascade.
Furthermore, emerging research suggests that TBK1 and IKKε can act as a negative regulator or "OFF switch" for the NLRP3 inflammasome. While the precise mechanism is still under investigation, inhibition of TBK1/IKKε has been shown to potentially enhance NLRP3 inflammasome activation in certain contexts. This highlights the complex and multifaceted role of these kinases in regulating inflammation.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions |
| TBK1 | 2 | Low ATP |
| TBK1 | 30 | High ATP |
| IKKε | 2 | Not Specified |
| FLT3 | 123 | Not Specified |
| RSK4 | 276 | Not Specified |
| DRAK1 | 311 | Not Specified |
| ULK1 | 7930 | Not Specified |
Data sourced from MedchemExpress and Selleck Chemicals.[1][3]
Table 2: Cellular Activity of this compound
| Cellular Assay | Cell Line | IC50 (nM) |
| Inhibition of IRF3 Phosphorylation | MDA-MB-231 mIRF3 | 74 |
| Anti-proliferative Activity | SK-MEL-2 (NRAS and TP53 mutated) | 900 |
| Anti-proliferative Activity | ACHN (CDKN2A mutated) | 7260 |
Data sourced from MedchemExpress.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits TBK1/IKKε, blocking IRF3 phosphorylation and subsequent interferon production.
Caption: General workflow for in vitro and cellular assays to characterize this compound activity.
Experimental Protocols
While detailed, step-by-step protocols for the specific studies involving this compound are not publicly available, the following sections describe the general methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are commonly used to determine the inhibitory activity of compounds against purified kinases.
-
Principle: The assay measures the phosphorylation of a specific substrate peptide by the target kinase. A europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
-
General Procedure:
-
Recombinant human TBK1 or IKKε enzyme is incubated with varying concentrations of this compound in an assay buffer.
-
A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
A solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added to stop the reaction and initiate the detection process.
-
After incubation, the TR-FRET signal is read on a compatible plate reader.
-
The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
-
Cellular Phospho-IRF3 Mechanistic Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of IRF3 within a cellular context.
-
Principle: This is typically a cell-based ELISA or Western blot analysis that measures the levels of phosphorylated IRF3 (at Ser396) in response to an inflammatory stimulus.
-
General Procedure:
-
A suitable cell line, such as MDA-MB-231, is seeded in microplates and cultured.
-
The cells are pre-incubated with various concentrations of this compound.
-
An inflammatory stimulus (e.g., lipopolysaccharide [LPS] or a STING agonist) is added to activate the TBK1/IKKε pathway.
-
Following stimulation, the cells are lysed.
-
The levels of phosphorylated IRF3 in the cell lysates are quantified using a specific antibody-based detection method (e.g., ELISA, Western blot, or an automated cellular imaging system).
-
The cellular IC50 is determined by plotting the inhibition of IRF3 phosphorylation against the concentration of this compound.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
-
Principle: The assay measures the number of viable cells after a period of incubation with the compound. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
-
General Procedure:
-
Cancer cell lines (e.g., SK-MEL-2 or ACHN) are seeded in 384-well plates.[3]
-
The cells are treated with a range of concentrations of this compound.[3]
-
The plates are incubated for a specified duration (e.g., 96 hours).[3]
-
A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added.
-
Luminescence is measured using a plate reader.
-
The IC50 for anti-proliferative activity is calculated from the resulting dose-response curve.
-
Conclusion
This compound is a potent and selective dual inhibitor of TBK1 and IKKε with clear anti-inflammatory potential. Its mechanism of action, centered on the inhibition of IRF3 phosphorylation, is well-defined. The quantitative data from in vitro and cellular assays confirm its high potency. While this compound has been primarily investigated in the context of oncology, its targeted effect on a key inflammatory pathway suggests its potential utility as a chemical probe to investigate inflammatory processes and as a starting point for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its efficacy and safety profile in preclinical models of inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for BAY-985 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-985 is a highly potent, selective, and orally active ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2][3] These noncanonical members of the inhibitor of the nuclear factor κB (IκB) kinase family are serine/threonine kinases that play crucial roles in multiple cellular pathways, particularly in inflammatory and immune responses.[4][5] The primary downstream effect of TBK1/IKKε activation is the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key step in the type I interferon response.[1][4] this compound blocks this phosphorylation event, making it a valuable chemical probe for studying the function of TBK1 and IKKε in various biological contexts, including oncology and inflammation.[4][6]
This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell proliferation and its specific mechanistic effects on IRF3 phosphorylation.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary targets, in cell-based mechanistic assays, and against various cancer cell lines.
Table 1: Biochemical IC50 Values for Primary Kinase Targets
| Target | Assay Condition | IC50 Value (nM) | Reference |
|---|---|---|---|
| TBK1 | Low ATP (TR-FRET) | 2 | [2][3][7] |
| TBK1 | High ATP (TR-FRET) | 30 | [2][3] |
Table 2: Cell-Based Mechanistic and Anti-Proliferative IC50 Values
| Cell Line | Assay Type | Parameter Measured | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| MDA-MB231 mIRF3 | Mechanistic Assay | IRF3 Phosphorylation | 74 | [1][2][3] |
| SK-MEL-2 | Cell Proliferation | Cell Viability | 900 | [1][2][3] |
| ACHN | Cell Proliferation | Cell Viability | 7260 |[1][2] |
Table 3: Off-Target Kinase Inhibition
| Off-Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|
| FLT3 | 123 | [1][2][7] |
| RSK4 | 276 | [1][2][7] |
| DRAK1 | 311 | [1][2][7] |
Signaling Pathway and Experimental Visualization
The diagrams below illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its application in cell culture.
Caption: Mechanism of this compound action on the TBK1/IKKε signaling pathway.
Caption: General experimental workflow for cell-based assays using this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is adapted for determining the anti-proliferative effect of this compound on adherent cell lines such as SK-MEL-2 and ACHN using a luminescence-based viability assay.[3]
Materials:
-
SK-MEL-2 or ACHN cells
-
Complete cell culture medium (appropriate for the cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
White, clear-bottom 384-well microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
-
Digital compound dispenser (optional, but recommended for accuracy)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. Create a dose-response curve (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at a concentration matching the highest concentration of DMSO used in the this compound dilutions.
-
Add the compound dilutions to the cells. A digital dispenser is recommended for adding small volumes accurately.[3]
-
-
Incubation: Return the plates to the incubator for 96 hours.[3]
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® solution to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.[3]
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: IRF3 Phosphorylation Mechanistic Assay (via Western Blot)
This protocol describes a general method to measure the inhibition of IRF3 phosphorylation in response to this compound treatment. This assay is crucial for confirming the on-target mechanism of action.[1][7]
Materials:
-
Complete cell culture medium
-
This compound
-
Stimulating agent (e.g., poly(I:C), cGAMP) to activate the TBK1/IKKε pathway
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IRF3 (Ser396), Rabbit anti-total IRF3, and a loading control (e.g., Mouse anti-β-Actin)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB231) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle (DMSO) for 1-2 hours. A recommended starting concentration for cellular use is 200 nM.[8]
-
Stimulate the cells with an appropriate agonist (e.g., poly(I:C)) for a predetermined time (e.g., 4-6 hours) to induce IRF3 phosphorylation. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-IRF3, anti-total IRF3, or anti-β-Actin) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the p-IRF3 signal to the total IRF3 or loading control signal to determine the extent of inhibition by this compound.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for BAY-2402234 in Mouse Xenograft Models
Introduction
BAY-2402234 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Inhibition of DHODH by BAY-2402234 disrupts DNA and RNA synthesis, leading to cell cycle arrest, differentiation, and apoptosis in various cancer models, particularly hematologic malignancies like acute myeloid leukemia (AML).[1][3][4] These application notes provide a detailed protocol for utilizing BAY-2402234 in a mouse xenograft model, based on preclinical studies.
Quantitative Data Summary
The following table summarizes the effective dosages and corresponding tumor models for BAY-2402234 as reported in preclinical xenograft studies.
| Cell Line | Tumor Type | Mouse Strain | Dosage | Administration Route | Study Duration | Outcome |
| MOLM-13 | Acute Myeloid Leukemia | N/A | 1, 2.5, 5, 10 mg/kg/day | Daily | 16 days | Significant anti-tumor effect at all doses.[4][5] |
| MV4-11 | Acute Myeloid Leukemia | N/A | 1, 2.5, 4, 5 mg/kg/day | Daily | 6-46 days | Significant anti-tumor efficacy and increased survival.[4][5] |
| HL-60 | Acute Myeloid Leukemia | N/A | 5 mg/kg/day | Daily | N/A | Increased survival in a disseminated xenograft model.[5] |
| KU-812 | Chronic Myeloid Leukemia | NOD/SCID/γ chain−/− (NSG) | 10, 20 mg/kg/day | Intraperitoneal | 21 days | Significant reduction in tumor volume and weight.[1] |
| SK-MEL-2 | Melanoma | Female NMRI nude | 200 mg/kg/day (as BAY-985) | Oral (p.o.), twice daily | 111 days | Weak antitumor efficacy.[6] |
| SU-DIPG13P* | Diffuse Midline Glioma | N/A | N/A | Oral gavage | 4+ days | Drug accumulation in intracranial xenografts and reduced tumor burden.[7] |
Signaling Pathway
The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the mechanism of action of BAY-2402234.
References
- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - Exploring the Mechanism of Sensitivity and Resistance to Novel Therapeutic Targets in Aggressive Blood Malignancies. - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: BAY-985 in SK-MEL-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-985 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These kinases are key regulators of innate immunity, and their signaling pathways are implicated in the proliferation and survival of certain cancer cells. This document provides detailed information on the activity of this compound in the SK-MEL-2 human malignant melanoma cell line, including its inhibitory concentration (IC50), relevant signaling pathways, and protocols for experimental validation. SK-MEL-2 cells are characterized by mutations in NRAS (Q61R) and TP53, and express wild-type BRAF.[1][3]
Data Presentation
The inhibitory activity of this compound on the proliferation of SK-MEL-2 cells and its effect on a key downstream signaling molecule are summarized below.
| Parameter | Cell Line | Value | Assay Conditions |
| Anti-proliferative IC50 | SK-MEL-2 | 900 nM | 96-hour incubation, CellTiter-Glo® Assay[2] |
| pIRF3 (phosphorylated IRF3) Inhibition IC50 | Cellular Mechanistic Assay | 74 nM | Not specified[1][2] |
| TBK1 Inhibition IC50 | Biochemical Assay | 2 nM (low ATP), 30 nM (high ATP) | Not specified[2] |
| IKKε Inhibition IC50 | Biochemical Assay | 2 nM | Not specified[2] |
Signaling Pathway
This compound exerts its effects by inhibiting TBK1 and IKKε, which are crucial kinases in the signaling pathway that leads to the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). In cancer, this pathway can contribute to cell survival and proliferation. The simplified signaling cascade is depicted below.
Caption: this compound signaling pathway inhibition.
Experimental Protocols
SK-MEL-2 Cell Culture
This protocol outlines the standard procedure for culturing SK-MEL-2 cells to ensure optimal health and viability for subsequent experiments.
Materials:
-
SK-MEL-2 cell line (e.g., ATCC® HTB-68™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
75 cm² tissue culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% heat-inactivated FBS.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of SK-MEL-2 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening.
-
Initiating Culture: Transfer the thawed cell suspension to a 75 cm² flask containing 15-20 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash the monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Harvesting: Neutralize the trypsin by adding 4-5 mL of complete growth medium. Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed new flasks at a recommended split ratio of 1:3 to 1:6.
Cell Proliferation (IC50 Determination) Assay using CellTiter-Glo®
This protocol details the method for determining the anti-proliferative IC50 of this compound in SK-MEL-2 cells. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP, which is an indicator of metabolically active cells.
Caption: Workflow for cell proliferation assay.
Materials:
-
SK-MEL-2 cells
-
Complete growth medium
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest SK-MEL-2 cells and resuspend them in complete growth medium. Seed 800 cells in 50 µL of medium per well into an opaque-walled 96-well plate.[2] Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.1%.
-
Treatment: Add 50 µL of the diluted this compound solutions to the respective wells. Add 50 µL of medium with the equivalent DMSO concentration to the control wells.
-
Incubation: Incubate the plate for 96 hours at 37°C with 5% CO₂.[2]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (medium only) from all experimental wells. Normalize the data to the DMSO-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot Analysis of MAPK/ERK Pathway
Given that SK-MEL-2 cells have an NRAS mutation, a key upstream activator of the MAPK/ERK pathway, this pathway is constitutively active and crucial for proliferation.[4][5] This protocol can be used to assess the effects of this compound or other inhibitors on this pathway.
Caption: Experimental workflow for Western blot analysis.
Materials:
-
Treated SK-MEL-2 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture SK-MEL-2 cells in 6-well plates to 70-80% confluency. Treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[6]
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.[7]
-
Data Analysis: Quantify band intensities using image analysis software. Normalize phosphorylated protein levels to total protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SK-MEL-2 Cells [cytion.com]
- 4. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Preparing BAY-985 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation, storage, and handling of stock solutions of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[1][2][3]. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of this compound in downstream experimental applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 553.58 g/mol | [1][2] |
| Molecular Formula | C₂₇H₃₀F₃N₉O | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (90.32 mM) | [1][2] |
| Purity | ≥ 98% (typically ~99.69%) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.54 mg of this compound.
-
Solubilization:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of fresh, anhydrous DMSO. For a 10 mM solution from 5.54 mg of this compound, add 1 mL of DMSO.
-
Cap the tube/vial securely.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates. It is noted that hygroscopic DMSO can significantly impact solubility, so the use of newly opened DMSO is recommended[1].
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1].
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[1][2].
-
Safety Precautions:
-
Handle this compound powder in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
Visualizations
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway it inhibits.
References
Application Notes and Protocols for Assessing BAY-985 Efficacy on IRF3 Phosphorylation via Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of BAY-985 on the phosphorylation of Interferon Regulatory Factor 3 (IRF3) using the Western blot technique. This compound is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are key kinases responsible for the phosphorylation and subsequent activation of IRF3.[1][2][3]
Signaling Pathway of IRF3 Activation and Inhibition by this compound
The activation of IRF3 is a critical event in the innate immune response to viral and bacterial infections. Upon recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of TBK1 and IKKε. These kinases then phosphorylate IRF3 at specific serine residues in its C-terminal region, such as Ser396.[4][5][6] This phosphorylation event induces a conformational change, leading to the dimerization and nuclear translocation of IRF3, where it acts as a transcription factor to induce the expression of type I interferons and other antiviral genes.[6][7] this compound, as an ATP-competitive inhibitor of TBK1 and IKKε, blocks this phosphorylation step, thereby preventing IRF3 activation.[1][3][8]
Caption: Signaling pathway of IRF3 activation and its inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound on TBK1/IKKε and subsequent IRF3 phosphorylation has been quantified in various assays. The following table summarizes key IC50 values.
| Target | Assay Type | Cell Line | IC50 Value | Reference |
| TBK1 (low ATP) | Cell-free kinase assay | - | 2 nM | [1][8] |
| TBK1 (high ATP) | Cell-free kinase assay | - | 30 nM | [1][8] |
| IKKε | Cell-free kinase assay | - | 2 nM | [1][8] |
| pIRF3 | Cellular mechanistic assay | MDA-MB-231 | 74 nM | [1][8][9] |
| Proliferation | Cell viability assay | SK-MEL-2 | 900 nM | [8] |
| Proliferation | Cell viability assay | ACHN | 7260 nM | [9] |
Experimental Protocol: Western Blot for pIRF3
This protocol outlines the steps to assess the effect of this compound on IRF3 phosphorylation in a suitable cell line (e.g., THP-1, HEK-293T, or HeLa cells) following stimulation to induce the pathway.
Experimental Workflow
Caption: Workflow for pIRF3 Western blot analysis.
Materials and Reagents
Reagents:
-
Cell line known to express the IRF3 pathway components (e.g., THP-1, HEK-293T, HeLa).
-
Cell culture medium and supplements.
-
This compound (prepared in a suitable solvent like DMSO).
-
Stimulating agent (e.g., Lipopolysaccharide (LPS), Poly(I:C)).
-
Lysis Buffer (e.g., RIPA buffer).
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail (Crucial for pIRF3 detection).[7][10]
-
Protein assay reagent (e.g., BCA kit).
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-antibodies).[10][11]
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host).
-
Enhanced Chemiluminescence (ECL) substrate.
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach a suitable confluency (e.g., 70-80%).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL for THP-1 cells) for the required time to induce maximal IRF3 phosphorylation (e.g., 1-2 hours). Include an unstimulated control.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7][13] Include a pre-stained molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) diluted in blocking buffer (e.g., 1:1000 to 1:5000, as recommended by the manufacturer) overnight at 4°C with gentle agitation.[4][10][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[10][11]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To confirm equal protein loading and to normalize the pIRF3 signal, the membrane can be stripped and re-probed for total IRF3 and a loading control like GAPDH.
-
By following this protocol, researchers can effectively utilize Western blotting to demonstrate the dose-dependent inhibition of IRF3 phosphorylation by this compound, providing crucial data for drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-IRF3 (Ser396) antibody (80519-2-RR) | Proteintech [ptglab.com]
- 5. Phospho-IRF3 (Ser396) antibody (29528-1-AP) | Proteintech [ptglab.com]
- 6. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit mAb PE | Cell Signaling Technology [cellsignal.com]
- 7. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-IRF3 (Ser396) Polyclonal Antibody (720012) [thermofisher.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for BAY-985 Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-proliferative effects of BAY-985, a potent and selective dual inhibitor of TBK1 and IKKε, on cancer cell lines.
Introduction
This compound is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), which are noncanonical members of the inhibitor of nuclear factor κB (IκB) kinase family.[1][2] These kinases are implicated in various cellular processes, including inflammatory responses and cell survival.[1][2] By inhibiting TBK1 and IKKε, this compound can block the phosphorylation of downstream targets like interferon regulatory factor 3 (IRF3) and impact cell proliferation, particularly in cancer cells that are dependent on these signaling pathways.[1][3] This document outlines a detailed methodology for quantifying the anti-proliferative activity of this compound using a common luminescence-based cell viability assay.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of TBK1 and IKKε.[4] The inhibition of these kinases disrupts the signaling cascade that leads to the activation of transcription factors, such as IRF3, which are involved in the expression of genes crucial for cell proliferation and survival in certain cancer types.[1][3] The resulting anti-proliferative effect is cell-line dependent, with notable efficacy observed in melanoma and other cancer cell lines.[4][5]
References
Application Notes and Protocols for BAY-985 Treatment in ACHN Cancer Cells
For Research Use Only.
Introduction
BAY-985 is a potent and highly selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These kinases are critical components of intracellular signaling pathways that regulate inflammatory responses and cell survival, primarily through the activation of interferon regulatory factors (IRFs) and the NF-κB pathway. In cancer, dysregulation of these pathways can contribute to tumor growth, proliferation, and resistance to therapy. The ACHN cell line, derived from a human renal adenocarcinoma, is a widely used model for studying renal cell carcinoma.[3][4] These application notes provide detailed protocols for investigating the effects of this compound on ACHN cancer cells, including its anti-proliferative activity, induction of apoptosis, and impact on the TBK1/IKKε-NF-κB signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Anti-proliferative IC₅₀ | ACHN | 7260 nM | [5] |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit the proliferation of ACHN cells by 50% after a 96-hour incubation period.
Experimental Protocols
Cell Culture
-
Cell Line: ACHN (human renal adenocarcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on ACHN cells.
-
Cell Seeding: Seed ACHN cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 96 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in ACHN cells treated with this compound using flow cytometry.
-
Cell Treatment: Seed ACHN cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of ACHN cells.[1][6]
-
Cell Treatment: Seed ACHN cells and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is to detect the phosphorylation status of key proteins in the TBK1/IKKε-NF-κB signaling pathway.
-
Protein Extraction: Treat ACHN cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Flow cytofluorometric analysis of cell cycle distributions using propidium iodide. Properties of the method and mathematical analysis of the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
BAY-985 Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-985 is a potent and highly selective, orally active, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These noncanonical IκB kinases are key regulators of innate immune signaling pathways.[3][4] Specifically, TBK1 and IKKε play a crucial role in the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3), a transcription factor that governs the expression of type I interferons.[3][5][6] By inhibiting TBK1 and IKKε, this compound effectively blocks the phosphorylation of IRF3, thereby modulating the downstream inflammatory and antiviral responses.[1][3] These application notes provide a comprehensive overview of the preclinical data on this compound and detailed protocols for its use in animal studies.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency against its primary targets and in cellular assays.
| Target/Assay | IC₅₀ | Assay Conditions |
| TBK1 | 2 nM | Low ATP concentration |
| 30 nM | High ATP concentration | |
| IKKε | 2 nM | |
| Cellular pIRF3 | 74 nM | Inhibition of IRF3 phosphorylation |
| SK-MEL-2 Cell Proliferation | 900 nM | Human melanoma cell line |
| ACHN Cell Proliferation | 7260 nM | Human renal cell carcinoma line |
Table 1: In vitro activity of this compound.[1][2]
This compound also exhibits selectivity against other kinases.
| Off-Target Kinase | IC₅₀ |
| FLT3 | 123 nM |
| RSK4 | 276 nM |
| DRAK1 | 311 nM |
| ULK1 | 7930 nM |
Table 2: Selectivity profile of this compound against a panel of kinases.[1]
In Vivo Pharmacokinetics (Rat Model)
Pharmacokinetic properties of this compound were evaluated in male Wistar rats.
| Parameter | Value | Unit |
| Clearance (CLb) | 4.0 | L/h/kg |
| Volume of Distribution (Vss) | 2.9 | L/kg |
| Terminal Half-life (t₁/₂) | 0.79 | h |
| Oral Bioavailability | 11 | % |
Table 3: Pharmacokinetic parameters of this compound in male Wistar rats.[3]
In Vivo Efficacy (Mouse Xenograft Model)
This compound was assessed for its anti-tumor efficacy in a human melanoma xenograft model.
| Animal Model | Female NMRI nude mice bearing SK-MEL-2 xenografts |
| Dosage | 200 mg/kg |
| Administration Route | Oral (p.o.) |
| Frequency | Twice daily (b.i.d.) |
| Duration | 111 days |
| Outcome | Weak anti-tumor efficacy |
| Tolerability | Well tolerated, with less than 10% body weight loss |
Table 4: Summary of in vivo efficacy study of this compound.[1][7]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by this compound. Upon recognition of pathogen-associated molecular patterns (PAMPs), upstream sensors activate TBK1 and IKKε. These kinases then phosphorylate IRF3, leading to its dimerization and translocation to the nucleus, where it induces the transcription of type I interferons. This compound acts by directly inhibiting the kinase activity of TBK1 and IKKε.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol is a representative example for the oral administration of this compound to mice bearing subcutaneous xenografts.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Female NMRI nude mice (6-8 weeks old)
-
SK-MEL-2 human melanoma cells
-
Matrigel
-
Sterile PBS
-
Animal balance
-
Oral gavage needles (20-22 gauge, flexible tip)
-
1 mL syringes
-
Calipers
Experimental Workflow:
Procedure:
-
Xenograft Implantation:
-
Culture SK-MEL-2 cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
-
This compound Formulation:
-
Prepare a fresh suspension of this compound in the vehicle solution on each day of dosing.
-
For a 200 mg/kg dose in a 10 mL/kg dosing volume, the final concentration of this compound will be 20 mg/mL.
-
Vortex or sonicate the suspension to ensure homogeneity.
-
-
Oral Administration:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered.
-
Administer the formulation orally using a gavage needle twice daily.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Monitor the body weight and general health of the animals daily.
-
Measure tumor volumes every 2-3 days.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Protocol 2: Cellular IRF3 Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on IRF3 phosphorylation in a cellular context.
Materials:
-
Cell line known to activate the TBK1/IKKε pathway (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., poly(I:C), cGAMP)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-total IRF3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., 10 µg/mL poly(I:C)) for the desired time (e.g., 4-6 hours) to induce IRF3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.
-
Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.
-
Conclusion
This compound is a valuable research tool for investigating the roles of TBK1 and IKKε in various biological processes. The provided data and protocols offer a foundation for designing and executing in vivo and in vitro experiments to further elucidate the therapeutic potential of inhibiting this signaling pathway. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, is crucial for obtaining robust and reproducible results.
References
- 1. raybiotech.com [raybiotech.com]
- 2. assaygenie.com [assaygenie.com]
- 3. PathScan® RP Phospho-IRF-3 (Ser379) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. FastScan⢠Phospho-IRF-3 (Ser396) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 7. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Measuring BAY-985 Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: BAY-985 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), which are noncanonical members of the inhibitor of nuclear factor κB (IκB) kinase family.[1][2] These kinases are crucial components of intracellular signaling pathways involved in inflammation and innate immunity.[1][2][3] this compound acts as an ATP-competitive inhibitor and has been shown to inhibit the cellular phosphorylation of interferon regulatory factor 3 (IRF3), a key downstream target of TBK1/IKKε.[1][3][4] This document provides detailed protocols for assessing the in vitro efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target/Assay | Cell Line | IC50 (nM) | Notes |
| TBK1 (low ATP) | - | 2 | Biochemical assay[4][5] |
| TBK1 (high ATP) | - | 30 | Biochemical assay[5] |
| IKKε | - | 2 | Biochemical assay[4][5] |
| pIRF3 Inhibition | MDA-MB231 | 74 | Cellular mechanistic assay[4][5] |
| Anti-proliferative | SK-MEL-2 | 900 | NRAS and TP53 mutated[4] |
| Anti-proliferative | ACHN | 7260 | CDKN2A mutated[4] |
| FLT3 | - | 123 | Off-target kinase[4] |
| RSK4 | - | 276 | Off-target kinase[4][6] |
| DRAK1 | - | 311 | Off-target kinase[4][6] |
| ULK1 | - | 7930 | Off-target kinase[4][6] |
Signaling Pathway
Caption: this compound inhibits TBK1/IKKε, blocking IRF3 phosphorylation.
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
Biochemical Kinase Activity Assay (TR-FRET)
This protocol is adapted from methodologies used for kinase inhibitor profiling.[6][7]
Objective: To determine the IC50 of this compound against recombinant human TBK1 and IKKε kinases.
Materials:
-
Recombinant human TBK1 and IKKε enzymes
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., Lance Ultra, PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound stock solution in DMSO
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Reaction Mixture: In a 384-well plate, add the kinase, biotinylated peptide substrate, and this compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for each enzyme (low ATP condition) or at a higher, saturating concentration (high ATP condition) to assess ATP-competitive nature.[5]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.
-
Measurement: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Phospho-IRF3 (pIRF3) Mechanistic Assay
This protocol is based on the description of a cellular mechanistic assay for this compound.[4][5]
Objective: To measure the inhibition of IRF3 phosphorylation in a cellular context.
Materials:
-
MDA-MB231 cells (or other suitable cell line with an active TBK1/IKKε pathway)
-
Cell culture medium and supplements
-
This compound
-
Stimulant for the TBK1/IKKε pathway (e.g., poly(I:C), cGAMP)
-
Lysis buffer
-
Primary antibody against phospho-IRF3 (Ser396)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding: Seed MDA-MB231 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pathway agonist (e.g., poly(I:C)) for a predetermined time (e.g., 4-6 hours) to induce IRF3 phosphorylation.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Detection (ELISA):
-
Coat an ELISA plate with a capture antibody for total IRF3.
-
Add cell lysates to the wells.
-
Add a detection antibody against phospho-IRF3.
-
Add a substrate and measure the absorbance.
-
-
Detection (Western Blot):
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against pIRF3, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the pIRF3 signal for each treatment condition. Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.
Anti-Proliferation Assay (CellTiter-Glo®)
This protocol is based on a described method for assessing the anti-proliferative effects of this compound.[5]
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
SK-MEL-2 and ACHN cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate SK-MEL-2 (800 cells/well) and ACHN (300 cells/well) in 384-well plates in a volume of 50 µL.[5]
-
Compound Addition: The following day, add this compound at various concentrations to the cells.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified CO2 incubator.[5]
-
Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of proliferation for each concentration compared to DMSO-treated controls. Determine the IC50 value using a non-linear regression curve fit.
Disclaimer: These protocols are intended for research use only and are provided as a guide. Researchers should optimize the protocols for their specific experimental conditions and cell lines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting & Optimization
BAY-985 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TBK1/IKKε inhibitor, BAY-985. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution when I dilute my DMSO stock in an aqueous buffer?
A1: This is a common phenomenon known as "crashing out." this compound is highly soluble in organic solvents like DMSO but is practically insoluble in aqueous solutions such as culture media or phosphate-buffered saline (PBS).[1] When the DMSO stock is diluted into an aqueous environment, the drastic change in solvent polarity causes the compound to rapidly precipitate.
Troubleshooting Steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible. However, even at low concentrations, precipitation can occur with highly insoluble compounds.
-
Use a co-solvent system for in vivo studies: For animal studies, a multi-component vehicle is often necessary to maintain solubility. Two common formulations are:
-
Prepare serial dilutions in DMSO: Before the final dilution into your aqueous medium, perform intermediate dilutions in 100% DMSO.
-
Consider sonication: After dilution, brief sonication may help to resuspend fine precipitates, though this may not create a true solution.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, high-quality grade of DMSO, as it is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound.[1]
Q3: My this compound is difficult to dissolve, even in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Gentle warming: Warm the solution to 37°C.
-
Vortexing: Mix the solution vigorously.
-
Sonication: Use a sonicator bath to aid dissolution.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly recommended solvent, this compound also shows good solubility in Dimethylformamide (DMF).[2] However, it is insoluble in ethanol.[1] If you need to use an alternative to DMSO, it is essential to first test the solubility of this compound in that solvent at the desired concentration. Always consider the compatibility of the solvent with your specific experimental system.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent | Notes | Source |
| DMSO | ≥ 50 mg/mL | ≥ 90.32 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. | [3] |
| DMSO | 100 mg/mL | 180.64 mM | - | [1] |
| DMSO | 25 mg/mL | 45.16 mM | - | [2] |
| DMF | 30 mg/mL | 54.19 mM | - | [2] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | 0.54 mM | A co-solvent system can improve solubility in aqueous buffers. | [2] |
| Water | Insoluble | - | - | [1] |
| Ethanol | Insoluble | - | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For a 1 mL stock solution of 10 mM this compound (Molecular Weight: 553.58 g/mol ), you will need 5.54 mg of the compound.
-
Weigh the compound: Accurately weigh the this compound powder and transfer it to a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the mixture thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
Materials:
-
This compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween 80
-
Sterile saline or ddH₂O
Procedure (for a 1 mL final volume):
-
Start with 50 µL of a 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Slowly add 500 µL of sterile saline or ddH₂O while vortexing to bring the final volume to 1 mL.
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
Protocol 3: General Procedure for Solubility Enhancement by Micronization
Micronization is a technique to reduce the particle size of a compound, which increases the surface area and can improve the dissolution rate.[4][5][6][7][8]
Methodology Overview (using a jet mill):
-
The solid this compound powder is fed into a milling chamber.
-
High-pressure air or nitrogen is used to create a turbulent environment where particles collide with each other and the chamber walls, leading to particle size reduction.
-
A classifier within the system separates particles that have reached the desired size from larger particles, which are recirculated for further milling.
Protocol 4: General Procedure for Preparing a Solid Dispersion
A solid dispersion involves dispersing the drug in a hydrophilic carrier to improve its dissolution.
Methodology Overview (Solvent Evaporation Method):
-
Selection of a carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolution: Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).
-
Solvent evaporation: Remove the solvent under vacuum, which leaves a solid mass.
-
Milling and sieving: The resulting solid is then milled and sieved to obtain a powder with improved dissolution characteristics.
Visualizations
This compound Mechanism of Action: TBK1/IKKε Signaling Pathway
Caption: this compound inhibits the TBK1/IKKε signaling pathway.
Experimental Workflow: Preparing an In Vivo Formulation
Caption: Workflow for preparing a this compound co-solvent formulation.
Troubleshooting Logic: Compound Precipitation in Aqueous Buffer
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. Micronization - Solubility Enhancement by Micronization | PPTX [slideshare.net]
- 5. rjptonline.org [rjptonline.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of BAY-985
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo efficacy of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective, orally active, ATP-competitive dual inhibitor of TBK1 and IKKε.[1] These kinases are key components of intracellular signaling pathways involved in innate immunity and inflammation.[2][3] this compound exerts its effect by inhibiting the phosphorylation of interferon regulatory factor 3 (IRF3), a critical step in the activation of the type I interferon response.[1][2]
Q2: Why is the reported in vivo efficacy of this compound often weak despite its high in vitro potency?
A2: The limited in vivo efficacy of this compound is primarily attributed to its unfavorable pharmacokinetic properties.[1][4] Studies have shown that this compound has high clearance, a large volume of distribution, and a short terminal half-life, leading to rapid elimination from the body and insufficient sustained exposure at the tumor site.[1][4]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for TBK1/IKKε, it has been shown to inhibit other kinases at higher concentrations. These include FLT3, RSK4, and DRAK1.[1][5] It is crucial to consider these potential off-target effects when interpreting experimental results, especially at higher doses.
Q4: Are there any known strategies to improve the in vivo efficacy of this compound?
A4: Improving the in vivo efficacy of this compound likely requires addressing its pharmacokinetic limitations. Potential strategies include optimizing the formulation and dosing regimen, or exploring combination therapies that may synergize with TBK1/IKKε inhibition.
II. Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Suboptimal or inconsistent anti-tumor efficacy | Poor Pharmacokinetics: Rapid clearance and short half-life of this compound lead to insufficient drug exposure at the tumor site.[1][4] | Optimize Dosing Regimen: Increase dosing frequency (e.g., twice daily) to maintain therapeutic concentrations.[1] Formulation Optimization: Ensure the formulation maintains this compound in solution and enhances absorption. Refer to the detailed formulation protocols below. |
| Inadequate Formulation: Precipitation of the compound in the dosing vehicle can lead to inaccurate dosing. | Verify Formulation Stability: Prepare fresh formulations for each dosing and visually inspect for any precipitation before administration. | |
| Suboptimal Animal Model: The chosen xenograft model may not be sensitive to TBK1/IKKε inhibition. | Cell Line Selection: Use cell lines with known dependence on the TBK1/IKKε pathway. For example, SK-MEL-2 (NRAS and TP53 mutated) has shown some sensitivity.[1][6] | |
| Observed Toxicity or Adverse Effects | Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, potentially leading to toxicity.[1][5] | Dose De-escalation: If toxicity is observed, consider reducing the dose while potentially increasing the frequency to maintain exposure. Monitor for Off-Target Phenotypes: Be aware of the known off-target kinases and monitor for associated biological effects. |
| Formulation Vehicle Toxicity: Some solvents used in formulations can cause adverse effects in animals. | Vehicle Control Group: Always include a vehicle-only control group to distinguish compound-related toxicity from vehicle effects. Use Well-Tolerated Vehicles: Refer to the recommended formulation protocols that utilize commonly accepted excipients. | |
| Difficulty in Preparing a Stable Formulation | Poor Solubility of this compound: The compound may have limited solubility in common aqueous-based vehicles. | Follow Recommended Protocols: Utilize established formulation protocols that employ co-solvents and surfactants to improve solubility. See the detailed protocols in Section IV. Sonication: Gentle sonication can aid in dissolving the compound. |
III. Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound based on available data.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| TBK1 | 2 | Low ATP | [1] |
| TBK1 | 30 | High ATP | [1] |
| IKKε | 2 | Not specified | [1] |
| pIRF3 (cellular) | 74 | MDA-MB-231 cells | [1][5] |
| SK-MEL-2 cell proliferation | 900 | - | [1][6] |
| ACHN cell proliferation | 7260 | - | [1][6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Clearance (CLb) | 4.0 | L/h/kg | [1][4] |
| Volume of Distribution (Vss) | 2.9 | L/kg | [1][4] |
| Terminal Half-life (t₁/₂) | 0.79 | h | [1][4] |
| Oral Bioavailability | 11 | % | [4] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Dose & Schedule | Outcome | Reference |
| Female NMRI nude mice | SK-MEL-2 | 200 mg/kg, p.o., b.i.d., 11 days | Weak antitumor efficacy (T/C ratio = 0.6) | [1][5] |
IV. Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol provides a method for preparing a clear solution of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure the powder is completely dissolved.
-
Add co-solvent: In a separate tube, add the required volume of PEG300.
-
Combine stock and co-solvent: Slowly add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add surfactant: Add Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add saline: Finally, add the required volume of saline to reach the final desired concentration and volume. Mix well.
-
Final concentration example: For a 1 mL working solution of approximately 2.08 mg/mL, use 100 µL of 20.8 mg/mL DMSO stock, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.[1]
-
Important: It is recommended to prepare the final working solution fresh on the day of use.[1]
In Vivo Xenograft Study Workflow
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., NMRI nude mice)
-
Cancer cell line (e.g., SK-MEL-2)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or media, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control as described above.
-
Administer the treatment or vehicle via oral gavage at the determined dose and schedule (e.g., 200 mg/kg, twice daily).[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting for target engagement).
-
Calculate the tumor growth inhibition (TGI) or T/C ratio to assess efficacy.
-
V. Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of TBK1/IKKε and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo xenograft study with this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting the low in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of BAY-985
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the off-target effects of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate rigorous and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a highly potent, ATP-competitive dual inhibitor of TBK1 and IKKε. It exhibits IC50 values of 2 nM for IKKε and 2 nM (low ATP) or 30 nM (high ATP) for TBK1.[1]
Q2: What are the known off-target effects of this compound?
A2: In vitro kinase assays have identified several off-target kinases for this compound. These include FLT3, RSK4, and DRAK1, with IC50 values of 123 nM, 276 nM, and 311 nM, respectively.[1] Another kinase, ULK1, is also inhibited by this compound, but with a much higher IC50 of 7930 nM.[1] It is crucial to consider these off-targets when designing experiments and interpreting data, especially at higher concentrations of the inhibitor.
Q3: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?
A3: Differentiating between on-target and off-target effects is critical for accurate interpretation of results. A multi-faceted approach is recommended:
-
Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another selective TBK1/IKKε inhibitor with a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Dose-response analysis: On-target effects should manifest at concentrations consistent with the IC50 values for TBK1 and IKKε. Off-target effects typically require higher concentrations.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out TBK1 and/or IKKε. If the resulting phenotype mimics that of this compound treatment, it supports an on-target mechanism.
-
Rescue experiments: In cells where TBK1 or IKKε has been knocked out, the effects of this compound should be diminished if they are on-target.
Q4: What is the primary downstream signaling pathway affected by this compound?
A4: TBK1 and IKKε are key kinases in the innate immune response, phosphorylating and activating the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] this compound has been shown to inhibit the cellular phosphorylation of IRF3 with an IC50 of 74 nM.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of IRF3 phosphorylation in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and stimulation conditions. |
| Cell Line Insensitivity | Confirm that your cell line expresses TBK1 and IKKε and that the pathway is functional by using a known positive control stimulus (e.g., poly(I:C) or Sendai virus) and a positive control inhibitor. |
| Incorrect Timing of Treatment and Stimulation | Optimize the pre-incubation time with this compound before adding the stimulus, and the duration of the stimulus itself. A typical pre-incubation time is 1-2 hours. |
| Poor Compound Solubility or Stability | Ensure that the this compound stock solution is properly prepared and stored. Freshly dilute the compound in an appropriate vehicle for each experiment. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. |
| Antibody Issues in Western Blotting | Validate the specificity of your phospho-IRF3 antibody using positive and negative controls. Ensure optimal antibody dilution and incubation conditions. |
Issue 2: Unexpected cellular phenotype observed that does not align with known TBK1/IKKε functions.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | Review the known off-targets of this compound (see Data Presentation section). If the unexpected phenotype could be explained by inhibition of one of these kinases, design experiments to test this hypothesis directly (e.g., using a more selective inhibitor for the suspected off-target). |
| High this compound Concentration | Titrate down the concentration of this compound to the lowest effective concentration that inhibits IRF3 phosphorylation to minimize the engagement of off-target kinases. |
| Genetic Background of the Cell Line | The cellular response to TBK1/IKKε inhibition can be context-dependent. Characterize the genetic background of your cell line, as mutations in other signaling pathways could influence the outcome. |
| Perform a Kinome Scan | To identify novel off-targets, consider performing a comprehensive in vitro kinase screen (kinome scan) to profile the selectivity of this compound against a large panel of kinases. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Target Type |
| TBK1 (low ATP) | 2 | Primary |
| TBK1 (high ATP) | 30 | Primary |
| IKKε | 2 | Primary |
| FLT3 | 123 | Off-Target |
| RSK4 | 276 | Off-Target |
| DRAK1 | 311 | Off-Target |
| ULK1 | 7930 | Off-Target |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the IC50 of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
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ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 1000-fold the expected IC50.
-
Reagent Preparation:
-
Thaw the kinase and substrate on ice.
-
Dilute the kinase to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Generation:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for IRF3 Phosphorylation
This protocol describes how to assess the inhibition of IRF3 phosphorylation by this compound in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, THP-1)
-
Complete cell culture medium
-
This compound
-
Stimulus (e.g., poly(I:C), Sendai virus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for the desired time period (e.g., poly(I:C) for 6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IRF3 signal to the total IRF3 or a loading control like β-actin.
Mandatory Visualization
Caption: TBK1/IKKε signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical troubleshooting diagram for inconsistent experimental results.
References
troubleshooting BAY-985 experimental results
Technical Support Center: BAY-985
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for experiments involving this compound, a potent and selective dual inhibitor of TBK1 and IKKε kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, and highly selective small molecule inhibitor of the serine/threonine kinases TBK1 (TANK-binding kinase 1) and its homolog IKKε (inhibitor of nuclear factor kappa-B kinase epsilon).[1][2][3][4] Its primary mechanism is to block the catalytic activity of these kinases, which are crucial components of innate immune signaling pathways. A key downstream effect of this inhibition is the prevention of the phosphorylation and subsequent activation of the transcription factor IRF3 (Interferon Regulatory Factor 3).[1][3][4][5]
Q2: What are the common research applications for this compound?
This compound is primarily used as a chemical probe to investigate the roles of TBK1 and IKKε in various biological processes. These include:
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Innate Immunity and Inflammation: Studying pathways involved in the production of type I interferons in response to viral or bacterial infection.[3]
-
Oncology: Investigating the anti-proliferative effects on certain cancer cell lines, such as the melanoma cell line SK-MEL-2, and exploring the role of TBK1/IKKε in tumor progression and survival.[1][3][4]
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NF-κB Signaling: Dissecting the non-canonical NF-κB pathway.[1]
Q3: How should I dissolve and store this compound?
Proper handling and storage are critical for maintaining the compound's activity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO. For example, stock solutions can be prepared at concentrations up to 100 mg/mL (180.64 mM).[1] It is insoluble in water and ethanol.[1]
-
Stock Solution Storage: Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term stability (up to 1-2 years) or at -20°C for shorter periods (up to 1 month).[1][2][6]
-
Powder Storage: As a powder, this compound should be stored at -20°C for up to 3 years.[6]
Quantitative Data Summary
The potency of this compound has been characterized in various assays. IC50 values are a key measure of inhibitory potential.[7]
| Target / Assay | IC50 Value | Conditions / Cell Line | Reference |
| TBK1 (Kinase Assay) | 2 nM | Cell-free, low ATP concentration | [1][2] |
| TBK1 (Kinase Assay) | 30 nM | Cell-free, high ATP concentration | [1][2] |
| IKKε (Kinase Assay) | 2 nM | Cell-free | [1][2][5] |
| pIRF3 Inhibition | 74 nM | Cellular assay (MDA-MB-231 cells) | [1][2][5] |
| Cell Proliferation | 900 nM | SK-MEL-2 (Melanoma) | [1][2][5] |
| Cell Proliferation | 7260 nM | ACHN (Renal Carcinoma) | [2][4] |
Note: IC50 values can be dependent on experimental conditions, such as ATP concentration in kinase assays.[7]
Troubleshooting Experimental Results
Problem 1: No or lower-than-expected biological activity (e.g., pIRF3 levels are not reduced).
| Possible Cause | Troubleshooting Suggestion |
| Sub-optimal Concentration | The effective concentration is highly cell-type dependent. Perform a dose-response experiment ranging from 10 nM to 10 µM to determine the optimal concentration for your specific model. Refer to the IC50 table above as a starting point. |
| Compound Degradation | Improper storage can lead to loss of activity. Ensure stock solutions were aliquoted and protected from repeated freeze-thaw cycles.[2] Always use fresh dilutions in media for each experiment. |
| Low Target Expression | The cell line or model system may not express sufficient levels of TBK1 or IKKε, or the pathway may not be constitutively active. Confirm target protein expression via Western blot or qPCR. Use a positive control stimulant (e.g., poly(I:C), cGAMP) to activate the pathway and validate the assay. |
| Assay Sensitivity | The readout may not be sensitive enough to detect changes. Ensure your antibody for Western blotting is validated and that you are using an appropriate detection method. For cell viability assays, ensure the treatment duration is sufficient (e.g., 96 hours).[1] |
Problem 2: High or unexpected cytotoxicity is observed.
| Possible Cause | Troubleshooting Suggestion |
| Concentration Too High | While this compound has anti-proliferative effects in some cancer lines, excessively high concentrations can induce non-specific toxicity. Perform a dose-response curve to identify the therapeutic window. |
| Solvent Toxicity | DMSO can be toxic to cells, especially at concentrations >0.5%. Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your highest this compound treatment group. |
| Off-Target Kinase Inhibition | Although highly selective, at higher concentrations this compound can inhibit other kinases such as FLT3 (IC50 = 123 nM), RSK4 (IC50 = 276 nM), and DRAK1 (IC50 = 311 nM).[2][4][5] If you suspect off-target effects, try to correlate the phenotype with known functions of these kinases or use a structurally different TBK1/IKKε inhibitor as a control. |
Problem 3: Results are inconsistent between experiments.
| Possible Cause | Troubleshooting Suggestion |
| Stock Solution Inconsistency | Repeated freeze-thaw cycles can degrade the compound. Use fresh aliquots for each experiment.[2] When making new stock solutions, verify the concentration and purity if possible. |
| Biological Variability | Cell culture conditions such as passage number, confluency at the time of treatment, and serum lot can introduce variability. Standardize these parameters across all experiments. |
| Poor In Vivo Stability | For animal studies, be aware that this compound has been reported to have a short half-life and poor oral bioavailability in some models, which can lead to weak or inconsistent antitumor activity.[3][8] Consider the pharmacokinetic properties when designing dosing regimens. |
Experimental Protocols & Visualizations
Protocol 1: Cellular pIRF3 Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.
-
Cell Plating: Seed cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
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Compound Preparation: Prepare serial dilutions of this compound in culture medium. Remember to prepare a vehicle control (e.g., 0.1% DMSO).
-
Pre-treatment: Aspirate the old medium from the cells and add the medium containing the various concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Stimulation: To activate the TBK1/IKKε pathway, add a stimulant such as poly(I:C) or cGAMP to the wells. Incubate for an additional 1-2 hours (optimize timing for your cell line).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Analyze the levels of phosphorylated IRF3 (pIRF3 at Ser396) and total IRF3 by Western blot, ELISA, or other immunoassays. Normalize pIRF3 levels to total IRF3 or a loading control (e.g., GAPDH).
Protocol 2: Cell Proliferation Assay
This protocol assesses the anti-proliferative effect of this compound.[1]
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Cell Plating: Plate cells (e.g., SK-MEL-2) in a 96-well, opaque-walled plate suitable for luminescence readings at a pre-determined optimal density (e.g., 800 cells/well).[1]
-
Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle-only control and a no-cell background control.
-
Incubation: Incubate the plates for an extended period, typically 96 hours, under standard cell culture conditions.[1]
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Subtract the background luminescence, normalize the data to the vehicle control (defined as 100% viability), and plot the results to calculate the IC50 value.
Signaling Pathway and Troubleshooting Diagrams
The diagram below illustrates the signaling pathway targeted by this compound. Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are sensed by pattern recognition receptors (PRRs), leading to the activation of TBK1/IKKε. These kinases then phosphorylate IRF3, causing it to dimerize, translocate to the nucleus, and induce the expression of type I interferons (IFNs).
Use the following decision tree to diagnose unexpected experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. caymanchem.com [caymanchem.com]
- 6. (Rac)-BAY-985 | IκB/IKK | TargetMol [targetmol.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BAY-985 Concentration for Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BAY-985, a potent and selective dual inhibitor of TBK1 and IKKε.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3] By inhibiting these kinases, this compound blocks the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key step in innate immune signaling pathways.[1][3][4][5][6]
Q2: What are the recommended starting concentrations for in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay system. For biochemical assays, concentrations can be as low as 2 nM, while cell-based assays may require concentrations up to the micromolar range.[2][4] A recommended starting point for cellular assays is around 200 nM.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] For a stock solution, you can dissolve it in fresh DMSO to a concentration of 100 mg/mL (180.64 mM).[4] It is important to use moisture-free DMSO, as absorbed moisture can reduce solubility.[4] For in vivo studies, specific formulations with PEG300, Tween80, and ddH2O or corn oil have been described.[4]
Q4: In which signaling pathway does this compound act?
A4: this compound acts primarily in the innate immune signaling pathway that leads to the activation of IRF3. This pathway is typically initiated by pattern recognition receptors (PRRs) that detect viral or bacterial components. Downstream signaling converges on the kinases TBK1 and IKKε, which then phosphorylate IRF3.
Data Summary
This compound Potency (IC50)
| Target/Assay | Condition | IC50 Value |
| TBK1 | Biochemical (low ATP) | 2 nM[2][4][8] |
| TBK1 | Biochemical (high ATP) | 30 nM[2][4][8] |
| IKKε | Biochemical | 2 nM[4][9] |
| pIRF3 Phosphorylation | Cell-based (MDA-MB-231) | 74 nM[1][2][4][9] |
| SK-MEL-2 Cell Proliferation | Cell-based | 900 nM[1][2][4] |
| ACHN Cell Proliferation | Cell-based | 7260 nM[1][2] |
This compound Kinase Selectivity
| Kinase | IC50 Value |
| FLT3 | 123 nM[1][2] |
| RSK4 | 276 nM[1][2] |
| DRAK1 | 311 nM[1][2] |
| ULK1 | 7930 nM[1][2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 in biochemical assays. | High ATP concentration in the assay buffer. | This compound is an ATP-competitive inhibitor.[1][2] Its potency is significantly lower at high ATP concentrations.[2][4][8] Consider reducing the ATP concentration if your experimental design allows. |
| Discrepancy between biochemical and cell-based assay results. | Cellular factors such as membrane permeability, efflux pumps, or protein binding can affect the compound's effective concentration. | This is expected. The IC50 for cellular pIRF3 inhibition (74 nM) is higher than the biochemical IC50 (2 nM), and anti-proliferative IC50s are higher still (e.g., 900 nM for SK-MEL-2).[1][2][4] Always determine the optimal concentration for each specific cell line and assay. |
| Poor solubility or precipitation of this compound in aqueous media. | This compound has limited aqueous solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay medium. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cellular health (typically <0.5%). |
| Weak or no anti-tumor activity in vivo. | Pharmacokinetic properties of this compound. | This compound has shown weak anti-tumor activity in a human melanoma xenograft model.[3][4] This may be due to its pharmacokinetic profile. |
Experimental Protocols
General Workflow for Dose-Response Experiment
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. caymanchem.com [caymanchem.com]
BAY-985 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BAY-985 in solution. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare a stock solution of this compound?
A1: this compound is highly soluble in DMSO.[1] A common stock solution concentration is 100 mg/mL in fresh, anhydrous DMSO.[1][2] It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[1] For a detailed protocol, please refer to the "Experimental Protocols" section.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maintain the stability of your this compound stock solution, it is highly recommended to aliquot the solution into single-use volumes and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[3] For short-term storage, -20°C is also acceptable. For specific storage durations, please see the stability data table below.
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound in DMSO is dependent on the storage temperature. Based on supplier recommendations, stock solutions can be stored for up to 2 years at -80°C and for shorter durations at -20°C.[3][4] For detailed information, refer to the stability data table.
Q4: I left my this compound solution at room temperature. Is it still usable?
A4: While this compound is shipped at room temperature, indicating short-term stability, prolonged exposure to ambient temperatures in a solvent is not recommended.[5] For optimal results, it is best to prepare fresh dilutions from a properly stored frozen stock solution for your experiments. If you suspect degradation, you may consider performing a quality control check, such as a bioassay, to confirm its activity.
Q5: Can I store this compound in aqueous solutions or buffers?
A5: this compound is insoluble in water and ethanol.[1] Therefore, preparing and storing aqueous stock solutions is not recommended. For in vivo studies requiring aqueous formulations, specific protocols using co-solvents like PEG300 and Tween 80 are available. However, these formulations should be prepared fresh and used immediately.[1][5]
Q6: My this compound solution appears to have precipitated. What should I do?
A6: Precipitation may occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex to try and redissolve the compound. If precipitation persists, it is advisable to prepare a fresh stock solution.
Data Presentation: Stability and Solubility
Table 1: Solubility of this compound
| Solvent | Solubility (25°C) |
| DMSO | 100 mg/mL (180.64 mM)[1] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
Table 2: Storage Recommendations for this compound
| Format | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | 3 years[2] |
| Stock Solution in DMSO | -80°C | 1 to 2 years[2][4] |
| Stock Solution in DMSO | -20°C | 1 month to 1 year[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Calculation: The molecular weight of this compound is 553.58 g/mol . To prepare a 100 mM solution, you will need 55.36 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution. e. Aliquot the stock solution into single-use tubes for storage.
Protocol 2: General Method for Assessing Stability of Benzimidazole Derivatives by RP-HPLC
While a specific stability-indicating method for this compound is not publicly available, a general approach based on methods for other benzimidazole derivatives can be adapted.[6][7]
-
HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an appropriate buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).[6][7]
-
Procedure: a. Prepare a standard solution of this compound of known concentration. b. Inject the standard to determine the retention time and peak area. c. Store the this compound solution under the desired test conditions (e.g., specific temperature and time). d. At specified time points, inject the stored solution into the HPLC. e. Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products. f. Calculate the percentage of this compound remaining at each time point.
Visualizations
Signaling Pathway of this compound Inhibition
This compound is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[2][8] These kinases are crucial components of the innate immune signaling pathway that leads to the activation of Interferon Regulatory Factor 3 (IRF3).[4][8][9][10] By inhibiting TBK1 and IKKε, this compound blocks the phosphorylation and subsequent activation of IRF3, thereby modulating the downstream inflammatory response.[9][10]
Caption: this compound inhibits TBK1/IKKε, blocking IRF3 phosphorylation and downstream signaling.
Experimental Workflow: Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing stable this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Reactome | Activation of IRF3, IRF7 mediated by TBK1, IKKε (IKBKE) [reactome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scilit.com [scilit.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Pharmacokinetics of BAY-985
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor pharmacokinetic profile of BAY-985, a potent and selective inhibitor of TBK1/IKKε.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic issues with this compound?
A1: Preclinical studies in male rats have revealed that this compound exhibits a challenging pharmacokinetic profile characterized by high clearance, a large volume of distribution, a short terminal half-life, and low oral bioavailability.[1] These properties are consistent with the weak to moderate antitumor activity observed in xenograft models, despite its high in vitro potency.[1][2]
Q2: Why is the in vivo efficacy of this compound limited despite its high in vitro potency?
A2: The discrepancy between the high in vitro potency and limited in vivo efficacy of this compound is primarily attributed to its poor pharmacokinetic properties.[1] The rapid clearance and short half-life mean that the compound does not maintain a therapeutic concentration in the bloodstream for a sufficient duration to exert a significant antitumor effect in vivo.
Q3: What general strategies can be employed to improve the pharmacokinetics of small molecule inhibitors like this compound?
A3: Broadly, two main approaches can be considered to enhance the pharmacokinetic profile of compounds like this compound:
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Formulation Strategies: These methods aim to improve the solubility, dissolution rate, and absorption of the drug without altering its chemical structure. Examples include lipid-based formulations, nanoparticles, and self-emulsifying drug delivery systems (SEDDS).[3][4][5]
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Chemical Modification (Prodrugs and Analogs): This approach involves modifying the chemical structure of this compound to create a prodrug or a new analog with improved pharmacokinetic properties. Prodrugs are inactive derivatives that are converted to the active drug in the body.[6][7][8] Structural modifications can also be made to block sites of rapid metabolism.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Potential Cause: Poor aqueous solubility, rapid first-pass metabolism in the gut wall or liver, or efflux by transporters.
Troubleshooting Strategies:
-
Formulation Approaches:
-
Lipid-Based Formulations: Investigate the use of lipid-based carriers such as self-emulsifying drug delivery systems (SEDDS), which can enhance the dissolution and absorption of lipophilic drugs.[4][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution and absorption.[3]
-
Amorphous Solid Dispersions: Formulating this compound in an amorphous state with a polymer carrier can improve its solubility and dissolution rate.
-
-
Chemical Modification:
Issue 2: High Systemic Clearance and Short Half-Life
Potential Cause: Extensive metabolism by liver enzymes (e.g., cytochrome P450s).
Troubleshooting Strategies:
-
Metabolic Stability Assessment:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways and the specific enzymes responsible for the rapid clearance of this compound.
-
-
Structural Modification:
-
Metabolic Blocking: Once the metabolic "hotspots" on the this compound molecule are identified, consider synthesizing analogs with chemical modifications at these positions to block metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.
-
Pharmacophore Modification: Explore modifications to the benzimidazole core or its substituents, which may influence metabolic stability.[9][10]
-
Quantitative Data Summary
| Pharmacokinetic Parameter | Value in Male Rats | Unit | Reference |
| Clearance (CLb) | 4.0 | L/h/kg | [1] |
| Volume of Distribution (Vss) | 2.9 | L/kg | [1] |
| Terminal Half-life (t1/2) | 0.79 | h | [1] |
| Oral Bioavailability | 11 | % | [1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of this compound in liver microsomes.
Materials:
-
This compound
-
Rat or human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Preparation and Evaluation of a Nanosuspension Formulation
Objective: To prepare a nanosuspension of this compound and evaluate its effect on oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
High-pressure homogenizer or bead mill
-
Dynamic light scattering (DLS) for particle size analysis
-
Animal model (e.g., rats) for pharmacokinetic studies
Methodology:
-
Preparation:
-
Disperse this compound and a stabilizer in an aqueous medium.
-
Subject the suspension to high-pressure homogenization or bead milling until a stable nanosuspension with the desired particle size is achieved.
-
-
Characterization:
-
Measure the particle size and zeta potential of the nanosuspension using DLS.
-
Assess the physical stability of the formulation over time.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the this compound nanosuspension and a control suspension (unprocessed this compound) orally to two groups of rats.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of this compound using LC-MS/MS.
-
Calculate and compare the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, oral bioavailability) between the two groups.
-
Visualizations
Caption: Signaling pathway of TBK1/IKKε and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting the poor pharmacokinetics of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
BAY-985 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY-985 in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and accurate experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
| Issue | Potential Cause | Recommended Action |
| High IC50 Value Observed | High ATP concentration in the assay. | This compound is an ATP-competitive inhibitor. High concentrations of ATP will compete with this compound for binding to the kinase, leading to a higher apparent IC50 value.[1][2] It is recommended to use an ATP concentration at or near the Km value for the target kinase to ensure comparability of results. |
| Inactive or low-purity enzyme/substrate. | The quality of the recombinant kinase and substrate is critical for accurate IC50 determination. Ensure the use of high-purity and active reagents. | |
| Incorrect data normalization. | Improperly defined positive (0% inhibition) and negative (100% inhibition) controls can lead to skewed IC50 values. Use a no-inhibitor (DMSO) control for 0% inhibition and a potent, broad-spectrum kinase inhibitor or a no-enzyme control for 100% inhibition. | |
| Low Potency in Cell-Based Assays | Poor cell permeability. | While this compound is orally active, its permeability can vary between cell lines. If poor uptake is suspected, consider using permeabilization agents, although this may impact cell health. |
| High expression of target kinase. | Overexpression of TBK1 or IKKε in the chosen cell line may require higher concentrations of this compound to achieve the desired inhibitory effect. | |
| Presence of drug efflux pumps. | Some cancer cell lines express high levels of drug efflux pumps that can actively remove this compound from the cell, reducing its intracellular concentration and apparent potency. | |
| Compound Precipitation in Culture Media | Poor solubility. | This compound is insoluble in water and ethanol.[3] It is typically dissolved in DMSO to make a stock solution.[3] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. Prepare fresh dilutions from the stock solution for each experiment. |
| High final concentration. | Attempting to use very high concentrations of this compound in culture may exceed its solubility limit in the media. If high concentrations are necessary, consider using a formulation with solubilizing agents like PEG300 and Tween 80, but be aware that these may have their own effects on cells.[3] | |
| Inconsistent Results with CellTiter-Glo® Assay | Uneven cell plating. | Inconsistent cell numbers across wells will lead to high variability in the luminescent signal.[4] Ensure a homogenous cell suspension and use appropriate plating techniques to minimize well-to-well variation. |
| Incomplete cell lysis. | Adherent cells can be more difficult to lyse than suspension cells.[5] Ensure adequate mixing after adding the CellTiter-Glo® reagent by using an orbital shaker to facilitate complete cell lysis and ATP release.[5] | |
| Temperature gradients across the plate. | Temperature variations can affect enzyme kinetics and luminescent signal stability. Allow the plate to equilibrate to room temperature for approximately 30 minutes before adding the reagent and before reading the luminescence.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and use of this compound.
What is the mechanism of action of this compound? this compound is a potent and selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[5][6] By inhibiting these kinases, this compound blocks the phosphorylation of the downstream transcription factor, interferon regulatory factor 3 (IRF3).[1][7]
Which signaling pathway does this compound affect? this compound primarily targets the TBK1/IKKε signaling pathway, which plays a crucial role in the innate immune response, particularly in the production of type I interferons following viral or bacterial infection. This pathway is also implicated in inflammatory diseases and some cancers.
What are the known off-target effects of this compound? At higher concentrations, this compound has been shown to inhibit other kinases, including FLT3, RSK4, DRAK1, and ULK1.[6][8] A broader kinase panel screen also identified MAP2K5, STK17A, and MAP3K19 as potential off-targets.[9]
In which cell lines has the anti-proliferative activity of this compound been demonstrated? this compound has shown anti-proliferative activity in the human melanoma cell line SK-MEL-2 and the human renal cell carcinoma cell line ACHN.[5]
How should I prepare a stock solution of this compound? this compound is soluble in DMSO at concentrations up to 100 mg/mL (180.64 mM).[3] It is recommended to use fresh DMSO, as moisture can reduce solubility.[3] For long-term storage, stock solutions should be stored at -20°C or -80°C.
Quantitative Data
The following tables summarize the reported in vitro and cellular IC50 values for this compound.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | IC50 (nM) | Assay Conditions |
| TBK1 | 2 | Low ATP |
| TBK1 | 30 | High ATP |
| IKKε | 2 | - |
| FLT3 | 123 | - |
| RSK4 | 276 | - |
| DRAK1 | 311 | - |
| ULK1 | 7930 | - |
Data sourced from MedChemExpress and Selleck Chemicals product pages.[5][6][8]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| SK-MEL-2 | Proliferation | 900 |
| ACHN | Proliferation | 7260 |
| MDA-MB-231 mIRF3 | pIRF3 Inhibition | 74 |
Data sourced from MedChemExpress and Selleck Chemicals product pages.[5][6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability/Proliferation Assay using CellTiter-Glo®
This protocol is adapted from the methodology reported for this compound.[3]
Materials:
-
This compound stock solution (in DMSO)
-
ACHN or SK-MEL-2 cells
-
Appropriate cell culture medium
-
White, opaque-walled 384-well microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white, opaque-walled 384-well plate at a density of 300 cells/well for ACHN or 800 cells/well for SK-MEL-2 in a volume of 50 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The following day, prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent and ideally below 0.5%.
-
Add the diluted this compound or vehicle control (DMSO in medium) to the wells.
-
Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (50 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
General Protocol for Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells treated with this compound or a vehicle control
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired duration. Include a vehicle-treated negative control and a positive control for apoptosis.
-
Harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant to ensure all apoptotic cells are collected.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: this compound inhibits the TBK1/IKKε signaling pathway.
Caption: General workflow for studying this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ch.promega.com [ch.promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
BAY-985 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the selective TBK1/IKKε inhibitor, BAY-985. Here you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] By inhibiting these kinases, this compound blocks the cellular phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key step in innate immune signaling pathways.[1][3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. This compound is soluble in DMSO but insoluble in water and ethanol. For consistent results, it is recommended to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.
Q3: What are appropriate experimental controls to use with this compound?
A3: To ensure the specificity of the observed effects, it is crucial to include proper controls in your experiments:
-
Vehicle Control: A vehicle control, typically DMSO at the same final concentration used for this compound, is essential to account for any effects of the solvent on the experimental system.
-
Negative Control Compound: A structurally similar but biologically inactive compound is an ideal negative control. For this compound, BAY-440 has been identified as a suitable negative control probe.[6]
-
Positive Control: A known activator of the TBK1/IKKε pathway (e.g., poly(I:C) or cGAMP) can be used to confirm that the signaling pathway is functional in your experimental system.
-
Orthogonal Approaches: To confirm that the observed phenotype is due to the inhibition of TBK1/IKKε, consider using structurally different inhibitors of the same target or genetic approaches like siRNA or CRISPR/Cas9 to knock down TBK1 and/or IKKε.
Q4: In what types of assays has this compound been utilized?
A4: this compound has been primarily used in cell-based assays to study the effects of TBK1/IKKε inhibition. These include:
-
Cell Proliferation Assays: To determine the anti-proliferative effects on cancer cell lines.[2]
-
Phosphorylation Assays: To measure the inhibition of IRF3 phosphorylation.[1][3]
-
In vivo studies: this compound has been used in a human melanoma xenograft model in mice, although it showed weak antitumor activity.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against its primary targets and other kinases, as well as its anti-proliferative activity in selected cell lines.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | Assay Conditions | IC₅₀ (nM) |
| TBK1 | low ATP | 2 |
| TBK1 | high ATP | 30 |
| IKKε | Cell-free | 2 |
| Phospho-IRF3 (cellular) | Cell-based | 74 |
| FLT3 | TR-FRET | 123 |
| RSK4 | TR-FRET | 276 |
| DRAK1 | TR-FRET | 311 |
| ULK1 | TR-FRET | 7930 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Relevant Mutations | IC₅₀ (nM) |
| SK-MEL-2 | NRAS, TP53 | 900 |
| ACHN | CDKN2A | 7260 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for cell-based assays.
Detailed Experimental Protocols
Cell Proliferation Assay (using CellTiter-Glo®)
This protocol is adapted from methodologies reported for this compound.
-
Cell Plating:
-
Harvest and count cells (e.g., SK-MEL-2).
-
Plate cells in a white, clear-bottom 384-well plate at a density of approximately 800 cells/well in 50 µL of complete growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Include wells with vehicle control (medium with the same final DMSO concentration) and no-cell controls (medium only).
-
Add the diluted compounds to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from the no-cell control wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guide
Problem 1: Compound precipitation in culture medium.
-
Possible Cause: this compound has low aqueous solubility. The concentration used may be too high, or the final DMSO concentration may be too low.
-
Solution:
-
Visually inspect the culture medium for any precipitate after adding the compound.
-
Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (e.g., 0.1-0.5%).
-
Prepare intermediate dilutions in culture medium from a high-concentration DMSO stock to minimize the amount of DMSO added to the final well.
-
If solubility issues persist, consider using a formulation with solubilizing agents, but be aware that these may have their own biological effects.
-
Problem 2: No observable biological effect at expected concentrations.
-
Possible Causes:
-
The signaling pathway is not active or relevant in your experimental model.
-
The compound has degraded.
-
Incorrect experimental setup.
-
-
Solutions:
-
Confirm the expression and activity of TBK1/IKKε in your cell line. Use a positive control (e.g., poly(I:C)) to stimulate the pathway and verify that you can detect a downstream response (e.g., IRF3 phosphorylation).
-
Ensure that the compound has been stored correctly. If in doubt, use a fresh vial of the compound.
-
Review the experimental protocol carefully, including cell seeding density, incubation times, and assay procedures.
-
Problem 3: High variability between replicate wells.
-
Possible Causes:
-
Inconsistent cell seeding.
-
"Edge effects" in the multi-well plate.
-
Inaccurate pipetting of the compound.
-
-
Solutions:
-
Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions, or fill them with sterile medium or PBS.
-
Use calibrated pipettes and ensure proper mixing of the compound in the wells.
-
Problem 4: Observed effects may be due to off-target activity.
-
Possible Cause: At higher concentrations, this compound can inhibit other kinases.[1][2]
-
Solutions:
-
Perform dose-response experiments and use the lowest effective concentration of this compound.
-
Use the inactive control compound BAY-440 to demonstrate that the observed phenotype is not due to non-specific effects of the chemical scaffold.[6]
-
Confirm key findings using an orthogonal method, such as a structurally unrelated TBK1/IKKε inhibitor or genetic knockdown of the target proteins.
-
References
Validation & Comparative
A Comparative Guide to BAY-985 and Amlexanox for Researchers
In the landscape of kinase inhibitor research, particularly targeting TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), BAY-985 and Amlexanox have emerged as significant small molecules. Both compounds exhibit inhibitory effects on these non-canonical IκB kinases, which are pivotal in innate immunity, inflammation, and cellular metabolism. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Introduction to this compound and Amlexanox
This compound is a potent and highly selective dual inhibitor of TBK1 and IKKε.[1][2] It is a benzimidazole derivative that acts as an ATP-competitive inhibitor.[3] Research has primarily focused on its anti-inflammatory and anti-proliferative properties.[1]
Amlexanox is a clinically approved drug, used for the treatment of aphthous ulcers, asthma, and allergic rhinitis.[4][5] Its mechanism of action is multifaceted; in addition to inhibiting TBK1 and IKKε, it also inhibits phosphodiesterases (PDEs), particularly PDE4B, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] This dual activity contributes to its broader range of reported therapeutic effects, including metabolic regulation and anti-inflammatory responses.[4][8]
Comparative Performance: In Vitro and In Vivo Data
The following tables summarize the quantitative data available for this compound and Amlexanox from various experimental studies. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Kinase and Phosphodiesterase Inhibition
| Compound | Target | Assay Type | IC50 | Source |
| This compound | TBK1 | TR-FRET Kinase Assay (low ATP) | 2 nM | [2] |
| TBK1 | TR-FRET Kinase Assay (high ATP) | 30 nM | [2] | |
| IKKε | TR-FRET Kinase Assay | 2 nM | [2] | |
| FLT3 | TR-FRET Kinase Assay | 123 nM | [9] | |
| RSK4 | TR-FRET Kinase Assay | 276 nM | [9] | |
| DRAK1 | TR-FRET Kinase Assay | 311 nM | [9] | |
| Amlexanox | TBK1 | Radiometric Kinase Assay | ~1-2 µM | [10] |
| IKKε | Radiometric Kinase Assay | ~1-2 µM | [10] | |
| PDE1C | Enzyme Inhibition Assay | - | [6] | |
| PDE3A | Enzyme Inhibition Assay | - | [6] | |
| PDE3B | Enzyme Inhibition Assay | - | [6] | |
| PDE4B | Enzyme Inhibition Assay | - | [6] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result | Source |
| This compound | MDA-MB-231 | pIRF3 Mechanistic Assay | Inhibition of IRF3 phosphorylation | IC50 = 74 nM | [9] |
| SK-MEL-2 | Proliferation Assay | Anti-proliferative effect | IC50 = 900 nM | [2] | |
| ACHN | Proliferation Assay | Anti-proliferative effect | IC50 = 7260 nM | [9] | |
| Amlexanox | BV2 microglia | Western Blot | Inhibition of p-p65 and p-IκBα | Concentration-dependent decrease | [11] |
| BV2 microglia | Immunofluorescence | Inhibition of NF-κB nuclear translocation | Significant inhibition at 50 µM | [11] | |
| RAW264.7 | cAMP Assay | Intracellular cAMP levels | Sustained elevation at 50 µM | [12] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Condition | Dosing Regimen | Key Outcomes | Source |
| This compound | Female NMRI nude mice | SK-MEL-2 human melanoma xenograft | 200 mg/kg, p.o., b.i.d. for 111 days | Weak antitumor efficacy (T/C ratio = 0.6), well-tolerated | [9] |
| Amlexanox | Diet-induced obese mice | Obesity, Type 2 Diabetes | 25 mg/kg/day, oral gavage for 4 weeks | Reversible weight loss, improved insulin sensitivity, reduced hepatic steatosis | [13][14][15] |
| Ldlr-/- mice on Western diet | Atherosclerosis | 25 mg/kg/day, oral gavage for 8 weeks | Reduced aortic lesion area, improved dyslipidemia | [5] | |
| Pilocarpine-induced seizure model (rats) | Neuroinflammation | 100 mg/kg/day, i.p. for 7 days | Reduced neuroinflammation and neuronal death, improved cognitive function | [7][16] |
Signaling Pathways
The inhibitory actions of this compound and Amlexanox impact key cellular signaling pathways.
TBK1/IKKε Signaling Pathway
Both this compound and Amlexanox inhibit TBK1 and IKKε, which are central kinases in the signaling cascade that leads to the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons, crucial for antiviral responses and immune modulation.[17][18][19][20]
Amlexanox Dual Mechanism of Action
Amlexanox exhibits a dual mechanism by also inhibiting phosphodiesterases (PDEs), primarily PDE4B. This leads to an accumulation of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This pathway is known to have broad anti-inflammatory effects, including the inhibition of NF-κB signaling.[6][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature for this compound and Amlexanox.
This compound: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol is based on the methodology described for assessing the inhibitory activity of this compound on TBK1 and other kinases.[21]
-
Enzyme and Substrate Preparation : Recombinant human His-tagged TBK1 enzyme and a biotinylated peptide substrate are used.
-
Compound Preparation : this compound is serially diluted to various concentrations.
-
Assay Reaction :
-
The kinase, substrate, and test compound are incubated in an assay buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 1 mM EDTA, 0.001% (w/v) BSA, 0.01% (v/v) Brij-35).
-
The kinase reaction is initiated by the addition of ATP (low concentration: e.g., 10 µM; high concentration: e.g., 1 mM).
-
The reaction is incubated at 22°C for 30 minutes.
-
-
Detection :
-
The reaction is stopped by the addition of a detection solution containing EDTA, streptavidin-XL665, and a europium-labeled anti-phosphoserine antibody.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured.
-
-
Data Analysis : IC50 values are calculated using a four-parameter logistic fit.
Amlexanox: Phosphodiesterase (PDE) Inhibition Assay
This protocol is based on general methodologies for assessing PDE inhibition.
-
Enzyme and Substrate : Recombinant human PDE isoenzymes (e.g., PDE4B) and the substrate (e.g., cAMP) are used.
-
Compound Preparation : Amlexanox is serially diluted to various concentrations.
-
Assay Reaction :
-
The PDE enzyme and Amlexanox are pre-incubated in an assay buffer.
-
The reaction is initiated by the addition of the cAMP substrate.
-
The reaction is incubated at a specified temperature and time.
-
-
Detection : The amount of remaining substrate (cAMP) or the product (AMP) is quantified. This can be done using various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or ELISA-based methods.[6]
-
Data Analysis : IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular IRF3 Phosphorylation Assay
This protocol is a general guide for assessing the inhibition of IRF3 phosphorylation in a cellular context.[22][23][24]
-
Cell Culture and Treatment :
-
Cells (e.g., MDA-MB-231) are seeded and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound or Amlexanox for a specified time.
-
IRF3 phosphorylation is induced by stimulating the cells with an appropriate agonist (e.g., poly(I:C) for TLR3, cGAMP for STING).
-
-
Cell Lysis : Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting :
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization.
-
-
Data Analysis : The band intensities for p-IRF3 are normalized to total IRF3 to determine the extent of inhibition.
Intracellular cAMP Measurement Assay
This protocol outlines the general steps for measuring changes in intracellular cAMP levels.[12][25][26][27][28]
-
Cell Culture and Treatment :
-
Cells (e.g., RAW264.7 macrophages) are cultured in appropriate plates.
-
Cells are pre-treated with Amlexanox for a specified duration.
-
Intracellular cAMP levels are stimulated using an agonist (e.g., forskolin) or by inhibiting PDEs. In the case of Amlexanox, its intrinsic PDE inhibitory activity is measured.
-
-
Cell Lysis : Cells are lysed to release intracellular cAMP.
-
cAMP Quantification :
-
The concentration of cAMP in the cell lysates is measured using a competitive immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis : A standard curve is generated using known concentrations of cAMP, and the cAMP levels in the samples are interpolated from this curve.
Experimental Workflows
In Vivo Melanoma Xenograft Model (this compound)
This workflow is based on the study of this compound in a human melanoma xenograft model.[9]
Diet-Induced Obesity Mouse Model (Amlexanox)
This workflow is based on studies investigating the metabolic effects of Amlexanox in a diet-induced obesity model.[13][14][15]
Conclusion
This compound stands out as a highly potent and selective research tool for specifically interrogating the TBK1/IKKε signaling pathway. Its utility is particularly evident in studies where precise targeting of these kinases is paramount.
Amlexanox, while also a TBK1/IKKε inhibitor, presents a more complex pharmacological profile due to its additional activity as a phosphodiesterase inhibitor. This dual mechanism may offer therapeutic advantages in complex diseases where both pathways are implicated, such as in metabolic and inflammatory disorders. However, this broader activity profile also necessitates more careful interpretation of experimental results to dissect the contributions of each inhibitory action.
The choice between this compound and Amlexanox will ultimately depend on the specific research question. For studies requiring high selectivity for TBK1/IKKε, this compound is the superior choice. For investigations into broader anti-inflammatory or metabolic effects, or where a clinically approved compound is advantageous for translational studies, Amlexanox provides a valuable, albeit less selective, tool. Future head-to-head comparative studies under standardized conditions are warranted to provide a more definitive comparison of their performance.
References
- 1. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An inhibitor of the protein kinases TBK1 and IKK-ɛ improves obesity-related metabolic dysfunctions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis [insight.jci.org]
- 6. Amlexanox exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual TBK1/IKKɛ inhibitor amlexanox attenuates the severity of hepatotoxin-induced liver fibrosis and biliary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis of deuterium-labelled amlexanox and its metabolic stability against mouse, rat and human microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FGF21 is required for the metabolic benefits of IKKε/TBK1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news.umich.edu [news.umich.edu]
- 15. newatlas.com [newatlas.com]
- 16. A phosphodiesterase 4 (PDE4) inhibitor, amlexanox, reduces neuroinflammation and neuronal death after pilocarpine-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. IKKepsilon and TBK1 are essential components of the IRF3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactome | Activation of IRF3, IRF7 mediated by TBK1, IKKε (IKBKE) [reactome.org]
- 20. scilit.com [scilit.com]
- 21. pure.mpg.de [pure.mpg.de]
- 22. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phosphorylation of IRF-3 on Ser 339 Generates a Hyperactive Form of IRF-3 through Regulation of Dimerization and CBP Association - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 26. researchgate.net [researchgate.net]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Kinase Inhibition: A Comparative Selectivity Profile of BAY-985 and BX795
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount to the success of preclinical and clinical studies. This guide provides an objective comparison of the selectivity profiles of two widely studied inhibitors, BAY-985 and BX795, with a focus on their primary targets and off-target activities. The information presented is supported by experimental data to aid in the informed selection of the appropriate tool compound for your research needs.
Introduction
This compound is a highly potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key regulators of the innate immune response.[1][2] BX795 is also a potent inhibitor of TBK1 and IKKε but was initially developed as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[3][4] Consequently, BX795 exhibits a broader kinase inhibition profile, which can be a critical consideration in experimental design and data interpretation.[4] This guide delves into the specifics of their selectivity, providing a clear comparison to facilitate your research.
Selectivity Profile Comparison
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor minimizes the confounding effects of off-target inhibition, leading to more precise and interpretable experimental outcomes.
This compound: A Highly Selective TBK1/IKKε Inhibitor
This compound has been characterized as a potent and highly selective inhibitor of TBK1 and IKKε.[5][6] Kinase profiling studies have demonstrated that this compound exhibits a very clean profile, with significantly lower potency against a wide range of other kinases. This high degree of selectivity makes this compound an excellent tool for specifically interrogating the roles of TBK1 and IKKε in various signaling pathways.
BX795: A Multi-Targeted Kinase Inhibitor
In contrast to the focused activity of this compound, BX795 demonstrates potent inhibition of several kinases in addition to TBK1 and IKKε.[4] Its initial identification as a PDK1 inhibitor underscores its multi-targeted nature.[3] This broader activity profile necessitates careful consideration when interpreting data from experiments using BX795, as observed effects may be attributable to the inhibition of multiple kinases. However, this characteristic can also be leveraged in studies where the simultaneous inhibition of multiple nodes in a signaling network is desired.
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activities (IC50 values) of this compound and BX795 against their primary targets and a selection of off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Activity of this compound against Primary Targets and Key Off-Targets [6][7][8]
| Kinase Target | IC50 (nM) | Assay Conditions |
| TBK1 | 2 | Low ATP |
| TBK1 | 30 | High ATP |
| IKKε | 2 | |
| FLT3 | 123 | |
| RSK4 | 276 | |
| DRAK1 | 311 | |
| ULK1 | 7930 |
Table 2: Inhibitory Activity of BX795 against Primary Targets and Key Off-Targets [3][4][9]
| Kinase Target | IC50 (nM) |
| TBK1 | 6 |
| IKKε | 41 |
| PDK1 | 6 |
| Aurora B | >90% inhibition at 100 nM |
| ERK8 | >90% inhibition at 100 nM |
| MARK3 | >90% inhibition at 100 nM |
| c-Kit | 320 |
| CDK2/CyclinE | 430 |
| Chk1 | 510 |
Signaling Pathways
To visualize the points of intervention for this compound and BX795, the following diagrams illustrate the canonical signaling pathways for their primary targets.
Caption: TBK1/IKKε Signaling Pathway Inhibition.
Caption: PDK1/Akt Signaling Pathway Inhibition.
Experimental Protocols
The determination of kinase inhibitor selectivity is predominantly achieved through in vitro kinase assays. The two most common methods employed are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the radiometric assay. Below are generalized protocols for these key experiments.
TR-FRET Kinase Inhibition Assay (e.g., LanthaScreen®)
This assay measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
Caption: TR-FRET Kinase Assay Workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate peptide, ATP, and the test inhibitor (this compound or BX795) at various concentrations in assay buffer.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA. Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: After another incubation period, measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the inhibitor concentration against the percentage of kinase inhibition to determine the IC50 value.
Radiometric Kinase Inhibition Assay (e.g., [³³P]-ATP Filter Binding Assay)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (protein or peptide), and the test inhibitor (this compound or BX795) in assay buffer.
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the kinase, substrate, and inhibitor.
-
Kinase Reaction: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting the reaction mixture onto a phosphocellulose filter membrane. The substrate binds to the membrane, while unincorporated [γ-³³P]-ATP is washed away.
-
Signal Measurement: Quantify the radioactivity incorporated into the substrate on the filter membrane using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
The choice between this compound and BX795 should be guided by the specific requirements of the intended research. This compound offers high selectivity for TBK1 and IKKε, making it the preferred tool for studies focused on the specific functions of these two kinases. Its minimal off-target activity reduces the likelihood of confounding variables and simplifies data interpretation.
BX795, while also a potent inhibitor of TBK1 and IKKε, exhibits a broader selectivity profile, most notably its potent inhibition of PDK1. This multi-targeting characteristic must be carefully considered in experimental design and data analysis. However, it may be a valuable tool for investigating cellular processes where the simultaneous inhibition of these kinases is of interest.
By understanding the distinct selectivity profiles and utilizing the appropriate experimental methodologies, researchers can effectively leverage these inhibitors to advance our understanding of kinase signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to BAY-985 and MRT67307 in Cancer Research
In the landscape of targeted cancer therapy, small molecule inhibitors of critical signaling pathways have become indispensable tools for researchers. This guide provides a detailed comparison of two such inhibitors, BAY-985 and MRT67307, which both target the TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) pathways, with MRT67307 also exhibiting potent activity against Unc-51 like autophagy activating kinase 1 (ULK1). This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the selection of these compounds for their cancer studies.
Introduction to the Compounds
This compound is a highly potent and selective, orally active, ATP-competitive dual inhibitor of TBK1 and IKKε.[1][2] These kinases are key regulators of the innate immune system, and their inhibition can impact inflammatory responses and cell survival pathways in cancer.[2]
MRT67307 is also a potent, reversible inhibitor of TBK1 and IKKε.[3] Notably, it is also a highly potent inhibitor of ULK1, a serine/threonine kinase crucial for the initiation of autophagy.[3][4] This dual activity on both innate immunity and autophagy pathways makes it a unique tool for investigating the interplay between these processes in cancer.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and MRT67307, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency (IC50)
| Target | This compound | MRT67307 |
| TBK1 (low ATP) | 2 nM[1] | 19 nM[5] |
| TBK1 (high ATP) | 30 nM[1] | - |
| IKKε | 2 nM[1] | 160 nM[5] |
| ULK1 | 7930 nM[1] | 45 nM[6] |
| ULK2 | - | 38 nM[6] |
| FLT3 | 123 nM[1] | - |
| RSK4 | 276 nM[1] | - |
| DRAK1 | 311 nM[1] | - |
Table 2: Cellular Activity and In Vitro Efficacy
| Assay/Cell Line | This compound | MRT67307 |
| Cellular IRF3 Phosphorylation IC50 | 74 nM[1] | - |
| SK-MEL-2 (Melanoma) Proliferation IC50 | 900 nM[1] | - |
| ACHN (Renal) Proliferation IC50 | 7260 nM[1] | - |
| Autophagy Inhibition | - | Potent inhibitor[3][6] |
Table 3: In Vivo Data
| Parameter | This compound | MRT67307 |
| Antitumor Efficacy | Weak antitumor efficacy in SK-MEL-2 xenograft model (T/C ratio of 0.6 at 200 mg/kg, p.o., b.i.d.)[1][2] | Data not available in the provided search results. |
| Pharmacokinetics (Rat) | High clearance, large volume of distribution, short half-life[1] | Data not available in the provided search results. |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and MRT67307.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. While specific, detailed protocols are proprietary to the conducting laboratories, the general methodologies can be outlined.
In Vitro Kinase Assays (IC50 Determination) Biochemical IC50 values are typically determined using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the phosphorylation of a substrate by the target kinase (e.g., TBK1, IKKε, ULK1).
-
General Procedure:
-
The kinase, a biotinylated substrate peptide, and ATP are incubated in a buffer solution.
-
The inhibitor (this compound or MRT67307) is added at varying concentrations.
-
The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, resulting in a FRET signal.
-
The signal is measured using a plate reader, and IC50 values are calculated from the dose-response curves.
-
Cellular IRF3 Phosphorylation Assay This assay measures the ability of an inhibitor to block the phosphorylation of IRF3, a direct substrate of TBK1 and IKKε, in a cellular context.
-
Principle: Detection of phosphorylated IRF3 (p-IRF3) in cells stimulated to activate the TBK1/IKKε pathway.
-
General Procedure:
-
Cells (e.g., HEK293T) are seeded in microplates.
-
Cells are pre-incubated with various concentrations of the inhibitor.
-
The TBK1/IKKε pathway is stimulated (e.g., using poly(I:C) or cGAMP).
-
Cells are lysed, and the level of p-IRF3 is quantified using an immunoassay, such as ELISA or Western blotting.
-
IC50 values are determined from the concentration-dependent inhibition of IRF3 phosphorylation.
-
Cell Proliferation Assays These assays determine the effect of the inhibitors on the growth of cancer cell lines.
-
Principle: Measurement of cell viability or metabolic activity after a defined period of inhibitor treatment.
-
General Procedure (using a reagent like CellTiter-Glo®):
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a set incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of metabolically active cells) is added.
-
Luminescence is measured, and the IC50 values are calculated.
-
In Vivo Tumor Xenograft Studies These studies evaluate the antitumor efficacy of the compounds in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
General Procedure:
-
A suspension of human cancer cells (e.g., SK-MEL-2) is injected subcutaneously into the flank of nude mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered (e.g., orally, twice daily) at a specified dose.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C) is calculated.
-
Summary and Conclusion
This compound and MRT67307 are both valuable research tools for investigating the roles of TBK1 and IKKε in cancer.
-
This compound offers high potency and selectivity for the TBK1/IKKε axis, making it an excellent choice for studies focused specifically on the contribution of this pathway to cancer cell biology and the tumor microenvironment. Its weak in vivo efficacy, however, may limit its utility as a standalone therapeutic agent in the models tested so far.[1][2]
-
MRT67307 presents a unique profile by potently inhibiting both the TBK1/IKKε pathway and the autophagy-initiating kinase ULK1.[3][6] This makes it a powerful tool for exploring the crosstalk between innate immunity and autophagy in cancer, and for investigating the potential of dual pathway inhibition as a therapeutic strategy. The lack of extensive in vivo data in the public domain for MRT67307 suggests that further studies are needed to understand its in vivo efficacy and pharmacokinetic/pharmacodynamic properties.
The choice between this compound and MRT67307 will ultimately depend on the specific research question. For focused studies on TBK1/IKKε signaling, the high selectivity of this compound is advantageous. For investigations into the interplay between innate immunity and autophagy, or for exploring the therapeutic potential of inhibiting both pathways, MRT67307 is the more appropriate tool. Researchers should carefully consider the differing target profiles and available data when designing their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Validating BAY-985 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the TBK1/IKKε signaling pathway: pharmacological inhibition using BAY-985 and genetic knockdown using small interfering RNA (siRNA). Both techniques are pivotal for validating the on-target effects of drug candidates and elucidating cellular signaling mechanisms. Here, we present objective comparisons of their performance, supported by experimental data and detailed protocols.
This compound is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which are crucial kinases in innate immunity signaling pathways.[1] A primary downstream effect of TBK1/IKKε activation is the phosphorylation of Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus to initiate the transcription of type I interferons.[2][3][4] Validating that the observed cellular effects of this compound are indeed due to the inhibition of TBK1 and IKKε is critical. siRNA-mediated knockdown of these kinases provides a genetic approach to confirm the pharmacological findings.
Comparative Data Summary
The following tables summarize the key characteristics and performance metrics of this compound and siRNA targeting TBK1/IKKε.
Table 1: Performance Comparison of this compound and siRNA
| Feature | This compound (Pharmacological Inhibition) | siRNA (Genetic Knockdown) |
| Target(s) | TBK1 and IKKε | Specific mRNA of TBK1 and/or IKKε |
| Mechanism | ATP-competitive inhibition of kinase activity | Post-transcriptional gene silencing via mRNA degradation[5] |
| Selectivity | Highly selective for TBK1/IKKε, with some off-target effects at higher concentrations[6] | High sequence specificity, but potential for off-target effects due to partial sequence homology[7] |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours for protein depletion) |
| Duration of Effect | Dependent on compound half-life and metabolism | Transient (typically 3-7 days) |
| Reversibility | Reversible upon compound washout | Not readily reversible within the experimental timeframe |
| Validation | Confirmed by in vitro kinase assays and cellular target engagement assays[6] | Knockdown efficiency is validated by qPCR and Western blotting[8] |
Table 2: Quantitative Performance Data
| Parameter | This compound | TBK1/IKKε siRNA |
| IC50 (TBK1) | ~2 nM (low ATP), ~30 nM (high ATP)[1] | N/A |
| IC50 (IKKε) | ~2 nM[1] | N/A |
| Cellular pIRF3 IC50 | ~74 nM[1] | N/A |
| Typical Knockdown Efficiency | N/A | >70% at the mRNA level[8] |
| Effective Concentration | 100 nM - 10 µM (cell-based assays) | 10 - 100 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for comparing this compound and siRNA.
Protocol 1: Pharmacological Inhibition with this compound
-
Cell Culture: Plate cancer cell lines (e.g., SK-MEL-2, ACHN) in 6-well or 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Downstream Analysis: Proceed with assays to measure the biological effects, such as Western blotting for pIRF3 or a cell viability assay.
Protocol 2: siRNA-Mediated Knockdown of TBK1 and IKKε
-
siRNA Preparation: Resuspend lyophilized siRNA targeting TBK1, IKKε, and a non-targeting control to a stock concentration of 20 µM in RNase-free water.[9]
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute the required amount of siRNA (e.g., to a final concentration of 50 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.[8]
-
-
Cell Transfection:
-
Aspirate the medium from the cultured cells and add the siRNA-lipid complexes.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
Add complete medium and continue to incubate.
-
-
Incubation: Culture the cells for 48-72 hours post-transfection to allow for mRNA and protein knockdown.
-
Validation and Analysis:
-
Harvest a subset of cells to validate knockdown efficiency using qPCR and/or Western blotting.
-
Use the remaining cells for downstream functional assays.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Knockdown Validation
-
RNA Isolation: Extract total RNA from siRNA-transfected and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (TBK1 or IKKε) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[10]
Protocol 4: Western Blotting for IRF3 Phosphorylation
-
Cell Lysis: After treatment with this compound or siRNA, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396) and total IRF3 overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Cell Viability Assay
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound or transfect with siRNAs as described above.
-
Assay Procedure (Example using MTT):
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated or non-targeting control siRNA-treated cells.
By employing these parallel approaches and comparative analyses, researchers can robustly validate the on-target effects of this compound and gain deeper insights into the functional roles of the TBK1/IKKε signaling pathway in their specific models.
References
- 1. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel in Vivo Virus-targeted Phosphorylation Site in Interferon Regulatory Factor-3 (IRF3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Silencing of the IKKε gene by siRNA inhibits invasiveness and growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. TBK1 Mediates Innate Antiviral Immune Response against Duck Enteritis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BAY-985: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). The information presented is supported by experimental data to offer an objective analysis of its performance against other kinases.
Quantitative Kinase Inhibition Data
This compound demonstrates high potency for its primary targets, TBK1 and IKKε, while exhibiting significantly lower activity against a range of other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound against various kinases.
| Target Kinase | IC50 / Kd (nM) | Assay Condition/Source |
| Primary Targets | ||
| TBK1 | 2 | Low ATP (TR-FRET)[1][2] |
| 30 | High ATP (TR-FRET)[1][2] | |
| IKKε | 2 | Low ATP (TR-FRET)[1][2] |
| Off-Targets | ||
| MAP3K19 | 9.6 (Kd) | DiscoverX Panel[3] |
| STK17A (DRAK1) | 74 (Kd) | DiscoverX Panel[3] |
| 311 (IC50) | Eurofins Panel[1][4][5] | |
| FLT3 | 123 (IC50) | Bayer Internal Panel[1][3][4][5] |
| RSK4 | 276 (IC50) | TR-FRET Assay[1][4][5] |
| MAP2K5 | 847 (IC50) | Bayer Internal Panel[3] |
| ULK1 | 7930 (IC50) | TR-FRET Assay[1][4][5] |
| Cellular Target Engagement | ||
| pIRF3 Inhibition | 74 | Cellular Mechanistic Assay[1][2][4][5] |
Signaling Pathway Inhibition
This compound functions as an ATP-competitive inhibitor of TBK1 and IKKε, which are key kinases in the signaling pathway that leads to the activation of Interferon Regulatory Factor 3 (IRF3).[1][6][7] The phosphorylation of IRF3 is a critical step in the innate immune response. This compound effectively blocks this phosphorylation in cellular assays.[6][7][8]
Caption: Inhibition of the TBK1/IKKε signaling pathway by this compound.
Experimental Protocols
The kinase inhibitory activity of this compound was determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays.[3][4][9]
TBK1/IKKε Kinase Assay (Low ATP)
-
Enzyme: Recombinant full-length N-terminal His-tagged human TBK1 or GST-tagged human IKKε was used.[9]
-
Substrate: A biotinylated peptide (biotin-Ahx-GDEDFSSFAEPG) served as the substrate.[9]
-
Assay Buffer: The buffer consisted of 50 mM HEPES (pH 7.0), 10 mM MgCl2, 1.0 mM DTT, 0.05% (w/v) BSA, and 0.01% (v/v) Nonidet P40.[9]
-
Procedure:
-
The enzyme solution was mixed with the test compound (this compound) and incubated for 15 minutes at 22°C to facilitate pre-binding.[9]
-
The kinase reaction was initiated by adding a solution containing ATP (final concentration: 10 µM) and the peptide substrate (final concentration: 1 µM).[9]
-
The reaction was allowed to proceed for a specific duration, typically in the linear range of the enzyme activity.
-
The reaction was terminated by adding a detection solution containing streptavidin-XL665 and a europium-labeled anti-phosphoserine antibody.[9]
-
The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal (ratio of emissions at 665 nm and 620 nm) using a suitable plate reader.[9]
-
IC50 values were determined from the normalized data using a four-parameter logistic fit.[9]
-
Kinase Selectivity Profiling Workflow
Wider selectivity is often assessed using large-scale kinase panels, such as those offered by Eurofins or the KINOMEscan platform, which utilize different methodologies like binding assays.[3][10]
Caption: General workflow for determining kinase inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of BAY-985 and GSK8612: Efficacy and Selectivity of Two Potent TBK1 Inhibitors
In the landscape of kinase inhibitors targeting the TANK-binding kinase 1 (TBK1), a critical regulator of innate immunity and inflammation, BAY-985 and GSK8612 have emerged as potent research tools. This guide provides a detailed comparison of their efficacy, selectivity, and cellular activity based on available preclinical data. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
At a Glance: Key Efficacy Data
A summary of the key quantitative data for this compound and GSK8612 is presented below, highlighting their potency against their primary kinase targets and their effects in cellular models.
| Parameter | This compound | GSK8612 |
| Primary Target(s) | TBK1 / IKKε | TBK1 |
| Biochemical Potency | ||
| TBK1 IC50 (low ATP) | 2 nM[1][2] | - |
| TBK1 IC50 (high ATP) | 30 nM[1][2] | - |
| TBK1 pIC50 | - | 6.8[1][3] |
| TBK1 pKd | - | 8.0[4] |
| IKKε IC50 | 2 nM[1][2] | - |
| IKKε pKd | - | 6.0[4] |
| Cellular Potency | ||
| pIRF3 Inhibition IC50 | 74 nM (MDA-MB-231 cells)[1] | - |
| pIRF3 Inhibition pIC50 | - | 6.0 (Ramos cells)[4] |
| IFNβ Secretion Inhibition pIC50 | - | 5.9 (dsDNA stimulation, THP-1 cells)[4] |
| IFNβ Secretion Inhibition pIC50 | - | 6.3 (cGAMP stimulation, THP-1 cells)[4] |
| Antiproliferative Activity | ||
| SK-MEL-2 IC50 | 900 nM[1][2] | Not Reported |
| ACHN IC50 | 7260 nM[1] | Not Reported |
In-Depth Efficacy and Selectivity Profile
This compound is a potent dual inhibitor of TBK1 and its homolog IKKε, demonstrating nanomolar efficacy in biochemical assays[1][2]. Its potency against TBK1 is influenced by ATP concentration, a common characteristic of ATP-competitive inhibitors[1]. In cellular contexts, this compound effectively inhibits the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key downstream substrate of TBK1/IKKε, with an IC50 of 74 nM[1]. Furthermore, it exhibits antiproliferative effects in certain cancer cell lines, such as the melanoma cell line SK-MEL-2[1][2]. However, its in vivo antitumor activity in a xenograft model was reported to be weak[5][6].
GSK8612 is characterized as a highly selective and potent inhibitor of TBK1[4][7]. It demonstrates a high binding affinity for TBK1 with a pKd of 8.0[4]. A key feature of GSK8612 is its remarkable selectivity over the closely related kinase IKKε, with a 100-fold lower affinity for the latter[4]. In cellular assays, GSK8612 effectively inhibits the phosphorylation of IRF3 and the subsequent secretion of type I interferons (IFNα and IFNβ) in response to various stimuli that activate the TBK1 pathway[4][7].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical TBK1 signaling pathway and a general workflow for evaluating TBK1 inhibitors.
Caption: Canonical signaling pathway of TBK1 activation and downstream effects.
Caption: General experimental workflow for evaluating TBK1 inhibitors.
Experimental Methodologies
The following are summaries of the key experimental protocols used to generate the efficacy data for this compound and GSK8612.
This compound Experimental Protocols
-
TBK1/IKKε Biochemical Assay: The inhibitory activity of this compound against recombinant human TBK1 and IKKε was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. The assay measured the phosphorylation of a biotinylated peptide substrate by the respective kinases. Experiments were conducted at both low (physiological) and high ATP concentrations to assess the ATP-competitive nature of the inhibitor. The fluorescence signal was measured at 620 nm and 665 nm after excitation at 350 nm, and IC50 values were calculated from the normalized data using a four-parameter logistic fit[8].
-
Cellular pIRF3 Assay: MDA-MB-231 cells engineered to express mouse IRF3 were used. Cells were stimulated to activate the TBK1/IKKε pathway, leading to the phosphorylation of IRF3. The levels of phosphorylated IRF3 were quantified, and the IC50 value for this compound was determined based on the inhibition of this phosphorylation event[1].
-
Cell Proliferation Assay: SK-MEL-2 and ACHN cells were seeded in 384-well plates. After 24 hours, cells were treated with various concentrations of this compound. Cell viability was assessed after 96 hours of incubation using the CellTiter-Glo luminescent cell viability assay, which measures ATP levels. The IC50 values were calculated based on the reduction in luminescence signal compared to untreated controls[2].
GSK8612 Experimental Protocols
-
TBK1 Biochemical Assay: The potency of GSK8612 against recombinant TBK1 was determined in a biochemical functional assay, yielding a pIC50 value. The specifics of the assay format (e.g., TR-FRET, AlphaScreen) are not detailed in the primary publication but would typically involve measuring the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor[4].
-
Kinase Selectivity Profiling (Kinobeads): The selectivity of GSK8612 was extensively profiled using a chemoproteomics approach (Kinobeads). This method involves incubating the compound with cell extracts and then enriching for kinases that bind to the compound immobilized on beads. The bound kinases are then identified and quantified by mass spectrometry to determine their dissociation constants (pKd)[4].
-
Cellular pIRF3 Western Blot Assay: Ramos cells were pre-incubated with GSK8612 for 1 hour and then stimulated with poly(I:C) to activate the TLR3-TBK1 pathway. Cells were lysed, and the levels of phosphorylated IRF3 were analyzed by Western blotting. The pIC50 value was determined from the concentration-dependent inhibition of the pIRF3 signal[1][4].
-
Type I Interferon Secretion Assay: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells were treated with GSK8612 and subsequently stimulated with pathway activators (poly(I:C), dsDNA, or cGAMP). The concentration of secreted IFNα or IFNβ in the cell culture supernatant was measured using immunoassays (e.g., ELISA). The pIC50 values were calculated from the dose-response curves of interferon inhibition[4].
Conclusion
Both this compound and GSK8612 are valuable research tools for investigating the roles of TBK1 in various biological processes. This compound is a potent dual inhibitor of TBK1 and IKKε, while GSK8612 offers high selectivity for TBK1. The choice between these two inhibitors will depend on the specific research question and the desired level of selectivity. For studies aiming to inhibit both TBK1 and IKKε, this compound is a suitable choice. Conversely, for dissecting the specific functions of TBK1, the high selectivity of GSK8612 makes it a more appropriate tool. The provided data and experimental protocols should aid researchers in designing and interpreting their studies involving these important kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
Comparative Analysis of BAY-985 and Alternative TBK1/IKKε Inhibitors
A definitive guide for researchers navigating the landscape of TBK1/IKKε inhibitors, this report provides a comprehensive comparison of BAY-985 with other notable alternatives. Detailed experimental data, protocols, and pathway diagrams are presented to facilitate informed decisions in drug discovery and development.
This compound is a potent and highly selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key kinases in the innate immune signaling pathway.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders, making TBK1 and IKKε attractive therapeutic targets.[3] This guide provides a cross-validation of the findings related to this compound by comparing its performance with other well-known TBK1/IKKε inhibitors, Amlexanox and BX795.
Performance Comparison of TBK1/IKKε Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, highlighting their biochemical potency and cellular activity. It is important to note that direct comparisons of IC50 values should be made with caution as they can vary based on experimental conditions.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Source |
| This compound | TBK1 | 2 (low ATP) | Cell-free | [4] |
| 30 (high ATP) | Cell-free | [4] | ||
| IKKε | 2 | Cell-free | [4] | |
| Amlexanox | TBK1/IKKε | ~1000-2000 | Not specified | |
| BX795 | TBK1 | 6 | Not specified | [5] |
| IKKε | 41 | Not specified | [5] |
Table 1: Biochemical Potency of TBK1/IKKε Inhibitors. This table provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound, Amlexanox, and BX795 against their target kinases.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Source |
| This compound | SK-MEL-2 (Melanoma) | Anti-proliferation | 900 | [6] |
| ACHN (Renal) | Anti-proliferation | 7260 | [6] | |
| MDA-MB-231 | pIRF3 Inhibition | 74 | [7] | |
| Amlexanox | HEC-1A (Endometrial) | Anti-proliferation | Not specified | [5] |
| Ishikawa (Endometrial) | Anti-proliferation | Not specified | [5] | |
| BX795 | HEC-1A (Endometrial) | Anti-proliferation | Not specified | [5] |
| Ishikawa (Endometrial) | Anti-proliferation | Not specified | [5] |
Table 2: Cellular Activity of TBK1/IKKε Inhibitors. This table outlines the effects of the inhibitors on cancer cell lines, focusing on anti-proliferative activity and inhibition of downstream signaling.
Experimental Methodologies
To ensure the reproducibility of the cited findings, detailed experimental protocols are provided below.
Biochemical Kinase Inhibition Assay (for IC50 determination of this compound)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity assay.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (this compound, Amlexanox, BX795)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, recombinant kinase, and biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for low ATP assays or at a higher, saturating concentration for high ATP assays.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, europium-labeled anti-phospho-substrate antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the ratio of the emissions and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-MEL-2, ACHN)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multi-well plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Xenograft Model (for this compound)
This protocol describes a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[6]
Materials:
-
Immunocompromised mice (e.g., NMRI nude mice)
-
SK-MEL-2 human melanoma cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Harvest SK-MEL-2 cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg) or vehicle control orally, twice daily.[6]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. The T/C (treatment/control) tumor weight ratio was reported to be 0.6 for this compound.[6]
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Specificity of BAY-985 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BAY-985, a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with other alternative inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probe for their studies of inflammatory diseases, innate immunity, and oncology.
Introduction to this compound
This compound is an orally active, ATP-competitive inhibitor that demonstrates high potency for the noncanonical IκB kinases TBK1 and IKKε.[1][2][3] These two kinases are crucial signaling nodes in the innate immune system, particularly in the pathways that lead to the production of type I interferons.[2][4] By inhibiting the phosphorylation of interferon regulatory factor 3 (IRF3), a key downstream substrate of TBK1 and IKKε, this compound effectively modulates the immune response.[1][2][5][6] Its efficacy has been demonstrated in various cellular assays, including the inhibition of IRF3 phosphorylation and antiproliferative effects in certain cancer cell lines.[1][2][5][6]
Comparative Analysis of Inhibitor Specificity
The utility of a chemical probe is largely defined by its specificity. The following tables summarize the inhibitory activity of this compound and selected alternative compounds against their primary targets and a panel of off-target kinases. This data allows for a direct comparison of their potency and selectivity profiles.
Table 1: Potency Against Primary Targets (TBK1 & IKKε)
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | TBK1 | 2 | Low ATP[1][5][7] |
| 30 | High ATP[1][5][7] | ||
| IKKε | 2 | ||
| Amlexanox | TBK1/IKKε | ~1000-2000 | MBP Phosphorylation[8] |
| MRT67307 | TBK1 | 19 | 0.1 mM ATP[6][9][10][11] |
| IKKε | 160 | 0.1 mM ATP[6][9][10][11] | |
| GSK8612 | TBK1 | ~158 (pIC50=6.8) | Recombinant TBK1[1][12][13] |
Table 2: Off-Target Kinase Profiling
| Compound | Off-Target | IC50/Kd (nM) | Fold Selectivity vs. TBK1 (Low ATP) |
| This compound | FLT3 | 123 | 61.5x[1][4][6] |
| RSK4 | 276 | 138x[1][6] | |
| DRAK1 (STK17A) | 311 | 155.5x[1][4][6] | |
| ULK1 | 7930 | 3965x[1][6] | |
| MAP2K5 | 847 | 423.5x[4] | |
| MAP3K19 | 9.6 (Kd) | 4.8x[4] | |
| MRT67307 | ULK1 | 45 | 2.4x (vs. TBK1 IC50 of 19 nM)[6][9] |
| ULK2 | 38 | 2x (vs. TBK1 IC50 of 19 nM)[6][9] | |
| GSK8612 | IKKε | >10-fold selective for TBK1 | [1] |
| Broad Panel | No significant off-targets identified within 10-fold affinity of TBK1 | [6][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the relevant signaling pathway and common assay workflows.
Caption: TBK1/IKKε signaling pathway and point of inhibition.
Caption: Workflow for a TR-FRET-based kinase inhibition assay.
Caption: Workflow for a NanoBRET cellular target engagement assay.
Detailed Experimental Protocols
TR-FRET Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit kinase activity by measuring the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Materials:
-
Recombinant human TBK1 or IKKε enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Stop Solution (e.g., 20 mM EDTA).
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Low-volume 384-well assay plates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a kinase reaction mix containing the kinase enzyme and biotinylated substrate in assay buffer.
-
Add a small volume (e.g., 50 nL) of serially diluted test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding the kinase reaction mix and ATP solution to the wells. For ATP-competitive inhibitors like this compound, assays are often run at both low (e.g., Km of ATP) and high (e.g., 1-2 mM) ATP concentrations to assess the mode of action.[1][5]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate in the dark for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a plate reader (e.g., excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of the acceptor (665 nm) to donor (615 nm) signals. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-IRF3 (pIRF3) Assay
This assay measures the phosphorylation of IRF3 at Ser386 in intact cells, a direct downstream marker of TBK1/IKKε activity.
-
Materials:
-
Cells expressing the components of the TLR3 or STING pathway (e.g., HEK293, THP-1, or A549 cells).
-
Pathway agonist (e.g., poly(I:C) for TLR3, cGAMP for STING).
-
Test compound (e.g., this compound).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody specific for pIRF3 (Ser386) and total IRF3.
-
Secondary antibody conjugated to a detection molecule (e.g., HRP for Western Blot, or fluorophores for HTRF/AlphaLISA).
-
Detection reagents (e.g., HTRF or AlphaLISA kits, or ECL substrate for Western Blot).
-
-
Procedure (HTRF/AlphaLISA format):
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., poly(I:C)) for a defined period (e.g., 2-4 hours) to induce IRF3 phosphorylation.
-
Lyse the cells directly in the well by adding the lysis buffer provided in the detection kit.
-
Transfer the lysate to a detection plate.
-
Add the detection antibodies (e.g., a Europium cryptate-labeled anti-pIRF3 antibody and a d2-labeled anti-total IRF3 antibody for HTRF).
-
Incubate as per the manufacturer's instructions (e.g., 4 hours to overnight at room temperature).
-
Read the plate on a compatible reader.
-
Calculate the signal ratio and determine the IC50 value from the dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[14]
-
Materials:
-
Cancer cell lines of interest (e.g., SK-MEL-2, ACHN).[1]
-
Complete cell culture medium.
-
Test compound (e.g., this compound).
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent.
-
Opaque-walled multiwell plates (e.g., 96-well or 384-well).
-
Luminometer plate reader.
-
-
Procedure:
-
Seed a specific number of cells (e.g., 300-800 cells/well) into the wells of an opaque-walled plate and incubate for 24 hours.[5]
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for a prolonged period (e.g., 96 hours) under standard cell culture conditions.[5]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to vehicle-treated controls and determine the IC50 value.
-
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a test compound to a target protein within intact, living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).
-
Materials:
-
HEK293T cells.
-
Expression vector encoding the target kinase fused to NanoLuc® luciferase (e.g., TBK1-NLuc).
-
Transfection reagent (e.g., FuGene HD).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET® Tracer specific for the kinase family.
-
Test compound (e.g., this compound).
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
White, non-binding surface 384-well plates.
-
BRET-capable plate reader.
-
-
Procedure:
-
Transfect HEK293T cells with the NanoLuc®-kinase fusion plasmid and incubate for 18-24 hours to allow for protein expression.[15]
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Prepare serial dilutions of the test compound in the assay plate.
-
Add the cell suspension to the wells containing the test compound.
-
Add the NanoBRET® Tracer to all wells at a pre-determined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[15]
-
Prepare the detection reagent by diluting the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM®.
-
Add the detection reagent to the wells.
-
Read the plate within 20 minutes on a plate reader equipped with filters for donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[15]
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET ratio, from which the cellular IC50 can be determined.[16]
-
References
- 1. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. invivogen.com [invivogen.com]
- 5. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. JCI Insight - The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis [insight.jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
Safety Operating Guide
Navigating the Safe Disposal of BAY-985: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the proper disposal of BAY-985, a potent and selective dual inhibitor of TBK1 and IKKε. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not found in the public domain, this document synthesizes general best practices for chemical and pharmaceutical waste disposal, tailored to the known properties of this compound.
Understanding this compound: Key Characteristics
This compound is a benzimidazole derivative used in research as a potent kinase inhibitor.[1] Its characteristics are crucial for determining the appropriate disposal route.
| Property | Description | Source(s) |
| Chemical Class | Benzimidazole | [1] |
| Primary Targets | TBK1 and IKKε | [1][2][3][4] |
| Physical Form | Solid powder | [3] |
| Storage (Powder) | -20°C for 3 years | [3][5] |
| Storage (In Solvent) | -80°C for up to 2 years | [3] |
| Solubility | Soluble in DMSO | [2][3] |
Procedural Steps for the Proper Disposal of this compound
Given that this compound is a biologically active chemical compound, it should be treated as hazardous chemical waste. The following steps outline a safe and compliant disposal process.
Step 1: Waste Identification and Categorization
All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be segregated as hazardous chemical waste.
Step 2: Containerization
-
Solid Waste: Dispose of solid this compound and contaminated solids (e.g., gloves, weighing paper) in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused solutions, in a separate, sealable, and compatible hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.[6][7]
Step 3: Labeling
Proper labeling is critical for ensuring safe handling and disposal by waste management personnel.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must include the full chemical name: "this compound" and its known constituents if in a solution.[7]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when waste was first added to the container (accumulation start date).[6]
Step 4: Storage
-
Store hazardous waste containers in a designated satellite accumulation area, such as a chemical fume hood, to prevent the release of fumes into the laboratory.[7]
-
Ensure containers are kept closed except when adding waste.[6]
-
Secondary containment, such as placing the primary waste container in a larger, chemically resistant tub, is recommended to contain potential spills.[7]
Step 5: Arrange for Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Many institutions have online systems for this purpose.[6]
-
Do not dispose of this compound down the drain or in regular trash.[6][7]
Experimental Protocol: In Vitro Proliferation Assay Waste Disposal
The following provides a specific example of applying these disposal procedures to a common experimental workflow involving this compound.
-
Cell Culture Plates: Following treatment of cell lines like SK-MEL-2 with this compound, the multi-well plates containing residual compound are considered hazardous waste.[2] After the assay is complete, these plates should be collected in a designated biohazardous waste container that is also labeled for chemical waste, as per institutional guidelines for mixed waste.
-
Stock Solutions: Any remaining stock solutions of this compound in DMSO should be collected as liquid chemical waste.[2][3]
-
Contaminated Labware: Pipette tips, reservoirs, and any other disposable labware that came into contact with this compound should be disposed of as solid hazardous chemical waste.
-
PPE: Gloves, lab coats, and other PPE worn during the handling of this compound should be disposed of in the solid hazardous chemical waste stream.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste, including compounds like this compound.
Caption: A logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific EHS guidelines for chemical waste disposal.
References
- 1. Discovery of this compound, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (Rac)-BAY-985 | IκB/IKK | TargetMol [targetmol.com]
- 6. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 7. m.youtube.com [m.youtube.com]
Safeguarding Researchers: A Comprehensive Guide to Handling BAY-985
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling the potent kinase inhibitor, BAY-985. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
As a potent and highly selective inhibitor of TBK1/IKKε, this compound is a valuable tool in research.[1] However, its pharmacological activity necessitates rigorous safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules and cytotoxic compounds.[1][2][3][4]
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of potent compounds like this compound.[2][5] The following table summarizes the minimum required PPE. All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against dermal absorption, a primary route of exposure for potent compounds.[6][7][8] The outer glove should be removed immediately after handling and the inner glove upon leaving the work area. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of this compound solutions or contact with the solid compound. |
| Body Protection | A disposable, solid-front laboratory coat with knit cuffs. For larger quantities or potential for splashing, a fluid-resistant gown is recommended. | Prevents contamination of personal clothing. The solid front and knit cuffs provide a more effective barrier. |
| Respiratory Protection | Not generally required when handling small quantities in a certified chemical fume hood. A NIOSH-approved N95 respirator may be considered for weighing larger quantities outside of a containment system, based on a risk assessment. | A chemical fume hood is the primary engineering control to prevent inhalation of aerosols or fine powders. |
Operational Plan: From Receipt to Disposal
Safe handling of this compound requires a systematic approach at every stage. The following workflow outlines the critical steps to be followed within a designated and properly equipped laboratory space.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All chemical waste must be disposed of through an approved hazardous waste program.[9][10]
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, disposable lab coats, weigh papers, and pipette tips, into a designated, sealed, and clearly labeled hazardous waste container.[11]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Solutions of this compound in dimethyl sulfoxide (DMSO) should be collected in a separate, clearly labeled hazardous waste container designated for halogenated or non-halogenated solvents, in accordance with your institution's waste disposal guidelines.[12] Do not dispose of DMSO solutions down the drain.[13]
-
-
Sharps Waste:
-
All sharps, such as needles and syringes used for animal dosing, must be disposed of in a designated sharps container.
-
-
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. A solution of 1% sodium hypochlorite followed by a rinse with 70% ethanol is a common practice, but compatibility with surfaces should be verified.
-
By implementing these safety and handling procedures, researchers can effectively minimize the risks associated with the handling of the potent kinase inhibitor this compound, ensuring a safe and controlled laboratory environment.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. vumc.org [vumc.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 13. depts.washington.edu [depts.washington.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
